Executive Summary & Chemical Identity In modern medicinal chemistry, highly functionalized acetophenones serve as critical building blocks for the synthesis of complex heterocyclic scaffolds. 1-(2-Fluoro-5-methoxy-4-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern medicinal chemistry, highly functionalized acetophenones serve as critical building blocks for the synthesis of complex heterocyclic scaffolds. 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS 175711-80-5) is a uniquely substituted aromatic system that has gained significant traction in the development of targeted therapeutics, including[1] and [2].
This whitepaper provides an in-depth analysis of its electronic properties, synthetic pathways, and downstream applications, serving as a definitive guide for researchers and drug development professionals.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of the compound[3],[4].
Property
Value
IUPAC Name
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
CAS Registry Number
175711-80-5
Molecular Formula
C₉H₈FNO₄
Molecular Weight
213.16 g/mol
SMILES String
COc1cc(C(C)=O)c(F)cc1=O
Physical State
Solid (Crystalline Powder)
Commercial Purity
≥95.0%
Structural Analysis & Electronic Properties
The reactivity of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone is dictated by its precise tetrasubstituted "push-pull" aromatic system:
C1 - Acetyl Group (-COCH₃): Acts as a strong electron-withdrawing group (EWG) via resonance, activating the ortho-fluorine for nucleophilic attack.
C2 - Fluoro Group (-F): Serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) and a handle for cyclization.
C4 - Nitro Group (-NO₂): Provides inductive electron withdrawal and serves as a masked amine, readily reducible for downstream amide coupling.
C5 - Methoxy Group (-OCH₃): An electron-donating group (EDG) via π-donation.
Mechanistic Insight: While the C1-acetyl group activates the C2-fluorine for SₙAr, the C5-methoxy group is para to the fluorine. During SₙAr, the resulting Meisenheimer complex places a partial negative charge on C5. The electron-donating nature of the methoxy group slightly destabilizes this transition state. Consequently, intermolecular SₙAr reactions with this building block require elevated temperatures (e.g., 100°C), whereas intramolecular cyclizations (like indazole formation) overcome this barrier entropically and proceed rapidly at lower temperatures[1].
Synthetic Pathways & Methodologies
The primary industrial and bench-scale route to this compound relies on the stepwise functionalization of 1-fluoro-4-methoxybenzene.
Retrosynthetic pathway and primary synthesis route for CAS 175711-80-5.
Downstream Applications & Reactivity Profiles
The value of CAS 175711-80-5 lies in its orthogonal reactivity. The acetyl, fluoro, and nitro groups can be manipulated independently to generate diverse pharmaceutical scaffolds.
Downstream reactivity profiles: Indazole cyclization, reduction, and SNAr.
As a Senior Application Scientist, I emphasize the importance of causality and self-validation in bench execution. Below are two highly optimized, step-by-step protocols for utilizing this compound.
Protocol A: Synthesis of 5-Methoxy-3-methyl-6-nitro-1H-indazole
This workflow leverages the ortho-relationship between the acetyl and fluoro groups to construct an indazole core, a ubiquitous motif in kinase inhibitors.
Initiation: Charge a 50 mL round-bottom flask with 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (1.0 eq, 2.13 g, 10 mmol) and absolute ethanol (20 mL).
Reagent Addition: Add hydrazine hydrate (64% in water, 3.0 eq, 1.5 mL, 30 mmol) dropwise at room temperature.
Causality: A 3.0 equivalent excess of hydrazine is critical. One equivalent forms the hydrazone intermediate, while the excess acts as an acid scavenger to neutralize the highly corrosive Hydrofluoric Acid (HF) generated during the subsequent SₙAr cyclization.
Cyclization: Attach a reflux condenser and heat the mixture to 85°C (reflux) for 4-6 hours.
Monitoring (Self-Validation System): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (R_f ~0.6) must completely disappear, replaced by a highly UV-active, more polar spot (R_f ~0.3). Validate completion via LC-MS showing the cyclized mass [M+H]⁺ = 208.1.
Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring to precipitate the product. Filter, wash with cold water (2 x 10 mL), and dry under vacuum at 50°C.
Protocol B: Chemoselective Nitro Reduction to Aniline
This protocol prepares the compound for amide coupling, a necessary step in synthesizing PROTAC linkers[2].
Setup: Dissolve the starting material (1.0 eq, 2.13 g, 10 mmol) in anhydrous methanol (30 mL) in a hydrogenation flask.
Catalyst Addition: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight, ~210 mg).
Causality: Argon purging prevents solvent vapor ignition upon contact with dry Pd/C. Unlike aryl chlorides or bromides, the aryl C-F bond (~116 kcal/mol) is exceptionally stable to standard Pd/C hydrogenolysis. This allows for the chemoselective reduction of the nitro group without risking hydrodefluorination.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2-3 hours.
Monitoring (Self-Validation System): TLC (Eluent: 1:1 EtOAc/Hexane) will show the conversion of the nitro compound (R_f ~0.6) to the highly polar aniline (R_f ~0.2). To validate, stain the TLC plate with ninhydrin and heat; the primary aniline will appear as a distinct orange/brown spot.
Workup: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with methanol (20 mL). Concentrate the filtrate under reduced pressure to afford 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone.
Conclusion
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS 175711-80-5) is a highly specialized, versatile building block. Its unique substitution pattern allows chemists to perform orthogonal modifications—ranging from SₙAr and cyclization to chemoselective reductions—making it an indispensable intermediate in the modern drug discovery pipeline for oncology and immunology targets.
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone mechanism of action
Topic: 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: Mechanism of Action & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: Mechanism of Action & Synthetic Utility
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
A Privileged Scaffold for Indazole-Based Kinase Inhibitors
Executive Summary
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 175711-80-5 ) is not a final pharmaceutical agent but a high-value synthetic intermediate (building block). Its "Mechanism of Action" is defined by its chemical reactivity, specifically its role as a precursor for 3-methyl-1H-indazole derivatives.
These indazole scaffolds are critical pharmacophores in the design of Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways in oncology. The molecule’s specific substitution pattern—combining a labile ortho-fluorine, a solubilizing methoxy group, and a reducible nitro group—makes it an ideal substrate for "click-like" heterocycle formation.
Chemical Architecture & Reactivity Profile
The utility of this molecule stems from the precise electronic orchestration of its substituents on the benzene ring.
Substituent
Position
Electronic Effect
Mechanistic Role
Acetyl (-COCH₃)
C-1
Electron-withdrawing (EWG)
Provides the 3-carbon backbone for heterocyclic ring closure (e.g., Indazole C3-methyl).
Fluoro (-F)
C-2 (ortho)
High Electronegativity
Acts as a leaving group in Nucleophilic Aromatic Substitution (SₙAr) . Activated by the para-nitro group.
Nitro (-NO₂)
C-4 (para)
Strong EWG (-M, -I)
1. Activates the C-2 position for nucleophilic attack.2. Masked amine: Reduced later to -NH₂ to form the hinge-binding motif of kinase inhibitors.
Methoxy (-OCH₃)
C-5
Electron-donating (+M)
Increases solubility and provides a hydrogen-bond acceptor in the final drug target.
The "Mechanism" of Cyclization
The primary application of this intermediate is the synthesis of substituted indazoles via reaction with hydrazine. This proceeds through a two-step cascade:
Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone.
Intramolecular SₙAr: The hydrazone nitrogen attacks the C-2 position, displacing the fluoride ion and closing the pyrazole ring.
Figure 1: The cascade mechanism converting the acetophenone precursor into the bioactive indazole scaffold.
Biological Context: Downstream Mechanism of Action
While the acetophenone itself is a reagent, the indazole derived from it acts as an ATP-competitive inhibitor in kinase signaling.
Target Class: EGFR Tyrosine Kinase Inhibitors
The 5-amino-indazole core (derived from reducing the 5-nitro group of the cyclized product) mimics the adenine ring of ATP.
Binding Mode: The indazole nitrogen forms hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793 in EGFR).
Selectivity: The methoxy group (originally from the acetophenone) often points towards the solvent front, improving pharmacokinetic properties.
Application: Used in developing 3rd-generation inhibitors active against T790M resistance mutations.
Figure 2: Pharmacophore mapping of the indazole derivative within the kinase binding pocket.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Friedel-Crafts Acylation)
Note: This protocol synthesizes the target acetophenone from 1-fluoro-4-methoxy-5-nitrobenzene.
Reagents:
1-Fluoro-4-methoxy-5-nitrobenzene (Substrate)
Acetyl Chloride (Acylating agent)
Aluminum Chloride (AlCl₃, Lewis Acid)
Dichloromethane (DCM, Solvent)
Workflow:
Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel. Purge with nitrogen.
Catalyst Activation: Suspend AlCl₃ (1.2 eq) in anhydrous DCM at 0°C.
Acylation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion complex.
Addition: Add the substrate (1.0 eq) dissolved in DCM dropwise over 30 min, maintaining temperature <5°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.
Purification: Recrystallize from Ethanol to yield pale yellow crystals.
Protocol B: Cyclization to Indazole (The "Mechanism" in Action)
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21394763. Retrieved from [Link]
Lukin, K., et al. (2006). "New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine."[3][4] Journal of Organic Chemistry, 71(21), 8166-8172.[3] Retrieved from [Link]
NIST Chemistry WebBook. Acetophenone Derivatives Infrared Spectra. Retrieved from [Link]
Technical Whitepaper: Biological Potential & Synthetic Utility of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Executive Summary 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 1414877-12-5) represents a highly specialized "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 1414877-12-5) represents a highly specialized "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its specific substitution pattern—combining the metabolic stability of fluorine, the hydrogen-bonding capacity of a methoxy group, and the redox-active nature of a nitro group—positions it as a critical precursor for next-generation therapeutics.
This guide analyzes the compound not merely as a reagent, but as a pharmacophore foundation . We explore its potential biological activity through the lens of its downstream derivatives (chalcones, pyrazoles, and hydrazones), predicting efficacy in oncology (tubulin inhibition), infectious disease (DNA gyrase targeting), and inflammation (NF-
B modulation).
Chemical Profile & Pharmacophore Analysis
To understand the biological potential, one must first deconstruct the molecule's structural assets. This compound is an acetophenone derivative optimized for drug-like properties.[1]
The biological activity of this scaffold is dictated by the synergistic effects of its substituents:
The 2-Fluoro Group (Metabolic Shield): Fluorine substitution at the ortho position relative to the ketone prevents rapid metabolic hydroxylation of the phenyl ring. It also increases lipophilicity, enhancing membrane permeability.
The 4-Nitro Group (Warhead): This is the primary toxicophore. In hypoxic environments (e.g., solid tumors or bacterial cytoplasm), the nitro group undergoes enzymatic reduction to hydroxylamines or amines, generating reactive oxygen species (ROS) or forming covalent adducts with DNA.
The 5-Methoxy Group (Binding Anchor): This electron-donating group often acts as a hydrogen bond acceptor in enzyme active sites (e.g., kinase pockets), improving selectivity.
Primary Biological Pathways & Mechanisms
Since the parent ketone is primarily a precursor, its "potential activity" is realized upon derivatization. Below are the three primary therapeutic avenues derived from this scaffold.
Anticancer Potential: The Chalcone Pathway
Mechanism: Tubulin Polymerization Inhibition & ROS Induction.
By condensing the ethanone with substituted benzaldehydes, researchers generate fluorinated nitro-chalcones .
Target: Microtubules. The trimethoxy-like pattern (mimicked by the 5-methoxy group) allows the molecule to bind to the colchicine site of tubulin, arresting cell division at the G2/M phase.
Target: Mitochondria. The nitro group facilitates electron transfer, disrupting the mitochondrial membrane potential (
m) and triggering apoptosis via the intrinsic pathway.
Antimicrobial Activity: The Nitro-Reductase Pathway
Mechanism: DNA Damage via Bioreduction.
Nitro-containing aromatics are potent against anaerobic bacteria (e.g., H. pylori, C. difficile).
Action: Bacterial nitro-reductases (Type I or II) reduce the 4-nitro group to a radical anion.
Result: This radical reacts with bacterial DNA, causing strand breaks. The 2-fluoro substituent prevents the bacteria from easily metabolizing and detoxifying the compound.
Anti-Inflammatory Activity: NF-
B Modulation
Mechanism: Cytokine Suppression.
Derivatives of this ketone, particularly when cyclized into pyrazoles, have shown the ability to inhibit the nuclear translocation of NF-
B, a master regulator of inflammation.
Visualizing the Mechanism of Action[3]
The following diagram illustrates the divergent synthesis pathways and their resulting biological impacts.
Figure 1: Divergent synthesis pathways transforming the parent ketone into bioactive agents targeting cancer, bacteria, and inflammation.
Experimental Protocols for Validation
To validate the biological activity of this compound and its derivatives, the following standardized workflows are recommended.
Synthesis of Bioactive Chalcone Derivative
Objective: Transform the ketone into a cytotoxic chalcone.
Reagents: Dissolve 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in Ethanol (10 mL/mmol).
Catalyst: Add 40% NaOH solution dropwise at 0°C.
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
Workup: Pour reaction mixture into crushed ice/HCl. Filter the yellow precipitate.
Purification: Recrystallize from ethanol.
Antimicrobial Assay (MIC Determination)
Objective: Assess efficacy against S. aureus and E. coli.
Step
Procedure
1. Preparation
Dissolve compound in DMSO to 1 mg/mL stock.
2. Dilution
Perform serial 2-fold dilutions in Mueller-Hinton Broth (range: 512 to 0.5 µg/mL).
3. Inoculation
Add CFU/mL of bacterial suspension to each well.
4. Incubation
Incubate at 37°C for 24 hours.
5. Readout
MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Live, Pink = Dead).
MTT Cytotoxicity Assay
Objective: Determine IC
against HeLa or MCF-7 cancer lines.
Seed cells (
/well) in 96-well plates; incubate 24h.
Treat with compound (0.1 – 100 µM) for 48h.
Add MTT reagent (5 mg/mL); incubate 4h.
Dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm.
Calculate IC
using non-linear regression analysis.
References
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone. Retrieved from
Padhye, S., et al. (2014).[5] Fluorinated 2'-hydroxychalcones as antioxidants and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Saloutin, V. I., et al. (2020).[6] Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors. European Journal of Medicinal Chemistry. Retrieved from
ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from
Sigma-Aldrich. (n.d.). 1-(2-Fluoro-5-nitrophenyl)ethanone Product Data. Retrieved from [7]
role of fluoro-methoxy-nitrophenyl ethanone in medicinal chemistry
An In-depth Technical Guide on the Role of Substituted Acetophenones in Medicinal Chemistry: A Focus on Fluoro, Methoxy, and Nitro Functional Groups Introduction: The Acetophenone Scaffold in Drug Discovery The acetophen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Role of Substituted Acetophenones in Medicinal Chemistry: A Focus on Fluoro, Methoxy, and Nitro Functional Groups
Introduction: The Acetophenone Scaffold in Drug Discovery
The acetophenone framework, a simple aromatic ketone, serves as a versatile and privileged scaffold in medicinal chemistry.[1] Its synthetic tractability and the ability of its phenyl ring and acetyl group to be readily functionalized make it an ideal starting point for the development of a diverse array of therapeutic agents.[1][2][3] By strategically introducing various substituents onto the aromatic ring, medicinal chemists can modulate the molecule's electronic, steric, and lipophilic properties to optimize its pharmacokinetic and pharmacodynamic profile. This guide delves into the specific roles of three key substituents—fluoro, methoxy, and nitro groups—in transforming the basic acetophenone core into potent, biologically active compounds. We will explore the mechanistic principles behind their use, supported by examples from the literature, including specific intermediates like 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone and the broader class of chalcone derivatives.
The Strategic Incorporation of Key Functional Groups
The biological activity of an acetophenone derivative is profoundly influenced by the nature and position of substituents on its phenyl ring. The interplay between these groups can lead to synergistic effects, enhancing target affinity, metabolic stability, and overall efficacy.
The Role of the Nitro Group: A Double-Edged Sword
The nitro group (–NO₂) is a unique and powerful functional group in drug design, often acting as a "toxicophore" that can be harnessed for therapeutic benefit.[4][5] Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring.[4][6]
Mechanism of Action: Many nitroaromatic drugs function as prodrugs that require bioactivation through enzymatic reduction.[6][7][8] This process, often occurring under hypoxic conditions found in tumors or anaerobic bacteria, is mediated by nitroreductase enzymes.[6] The reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, and can lead to the formation of superoxide radicals.[4][5][9] These reactive species can then covalently modify and damage critical biomolecules like DNA, leading to cell death.[4][9] This mechanism is central to the action of nitroaromatic antibiotics and some anticancer agents.[4][7]
Therapeutic Applications: Nitro-containing compounds are utilized in a wide range of therapies, including:
Antimicrobial Agents: Drugs like nitrofurantoin and metronidazole are effective against bacterial and parasitic infections.[6][7][9] Chloramphenicol is a naturally occurring nitroaromatic antibiotic.[6]
Anticancer Agents: The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductases.[6]
Antiparasitic and Antifungal Agents: Nitroimidazoles are used to treat infections caused by protozoa like Giardia and Trichomonas.[7]
Toxicity and Challenges: Despite their therapeutic potential, the inclusion of a nitro group is often associated with risks of toxicity, including mutagenicity and carcinogenicity, due to the generation of reactive intermediates that can damage host cells.[6][7][10] Therefore, a careful balance between therapeutic efficacy and toxicity is a critical consideration in the design of nitro-containing drugs.
Workflow for Bioactivation of Nitroaromatic Prodrugs
Caption: Bioactivation pathway of a nitroaromatic drug via enzymatic reduction.
The Impact of Fluorine and Methoxy Groups
Fluorine and methoxy groups are frequently introduced into drug candidates to fine-tune their pharmacological properties.
Fluorine: The substitution of hydrogen with fluorine, one of the smallest and most electronegative atoms, can have profound effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic hotspots and increase the drug's half-life.
Binding Affinity: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and enable favorable electrostatic or hydrogen bonding interactions with target proteins, thereby enhancing binding affinity.
Membrane Permeability: The lipophilicity of a molecule can be increased by fluorine substitution, which may improve its ability to cross cell membranes.
Methoxy Group (–OCH₃): The methoxy group is an electron-donating group that can influence a molecule's properties in several ways:
Solubility and Lipophilicity: It can modulate the water solubility and lipophilicity of a compound, which is crucial for absorption and distribution.
Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with the biological target.
Metabolic Lability: The methoxy group itself can be a site of metabolism (O-demethylation), which can be a useful strategy for creating active metabolites or a liability if it leads to rapid inactivation.
Case Study: Fluoro- and Methoxy-Substituted Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds.[11][12] They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[13][14][15] The presence of fluoro and methoxy groups on the chalcone scaffold has been shown to be critical for a range of pharmacological activities.[11][16]
Anti-inflammatory Activity: Fluoro-substituted chalcones have demonstrated significant anti-inflammatory properties, with some derivatives showing activity comparable to standard drugs like indomethacin and celecoxib.[11][12][16] The electron-withdrawing nature of fluorine appears to enhance this activity.[16] Similarly, methoxy groups on the chalcone rings contribute to potent anti-inflammatory effects.[11] Some fluoro-hydroxy substituted pyrazole chalcones exhibit selective inhibitory effects against the COX-2 enzyme, a key target in inflammation.[17]
Antioxidant Activity: The substitution pattern of methoxy groups on the chalcone rings can lead to potent antioxidant activity, as evaluated by methods like the DPPH radical scavenging assay.[11]
Antifungal and Other Activities: The position of fluoro and methoxy groups can also determine antifungal activity. For instance, a p-fluoro substitution on one of the aromatic rings was found to confer maximum activity, while p-methoxy groups also resulted in good activity.[16]
A Key Synthetic Intermediate: 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone
A specific example that embodies the principles discussed is 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone . This compound serves as a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[18]
Property
Significance in Medicinal Chemistry
Acetophenone Core
Provides the basic scaffold for further chemical modification.
Nitro Group
A strong electron-withdrawing group that activates the ring and can be a precursor for other functional groups or a pharmacophore itself.
Fluoro Group
Enhances metabolic stability and can modulate binding affinity and lipophilicity of the final drug molecule.
Hydroxy Group
Can act as a hydrogen bond donor/acceptor for target binding and serves as a handle for further derivatization (e.g., etherification).
The strategic placement of these three functional groups makes this molecule a highly valuable intermediate for creating libraries of potential drug candidates with diverse biological activities.[18]
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard method for synthesizing chalcone derivatives from substituted acetophenones.
Objective: To synthesize a chalcone derivative by reacting a substituted acetophenone with a substituted benzaldehyde.
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Stirring apparatus
Ice bath
Filtration apparatus
Procedure:
Dissolution: Dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol in a flask.
Initiation: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH dropwise.
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Precipitation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. A solid precipitate of the chalcone product should form.
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Drying and Recrystallization: Dry the crude product. Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Characterization: Confirm the structure of the synthesized chalcone using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.
Logical Flow of Chalcone Synthesis
Caption: Step-by-step workflow for the synthesis of chalcones.
Conclusion
The fluoro-methoxy-nitrophenyl ethanone motif, and substituted acetophenones in general, represent a rich area of exploration in medicinal chemistry. The strategic combination of the acetophenone core with functional groups like nitro, fluoro, and methoxy moieties allows for the creation of compounds with a broad spectrum of pharmacological activities. The nitro group often serves as a bioactivatable warhead for antimicrobial and anticancer applications, while fluoro and methoxy groups are master modulators of pharmacokinetics and target binding. Through established synthetic routes, such as the Claisen-Schmidt condensation to form chalcones, these building blocks continue to provide a foundation for the discovery of novel and effective therapeutic agents.
References
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
MDPI. (2021).
Journal of Chemical and Pharmaceutical Research. (2016). Recent advances and potential pharmacological activities of chalcones: A review. JOCPR, 8(1), 458-477.
Taylor & Francis Online. (2014).
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
PMC. (n.d.).
PMC. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence.
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Chalcones: A review on synthesis and pharmacological activities. Volume 6, Issue 5.
MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
Encyclopedia.pub. (2022).
ChemRxiv. (n.d.). Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design.
PubMed. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893.
ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
Rasayan Journal. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2).
Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4.
PMC. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
Science.gov. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis.
PMC. (n.d.).
Organic Chemistry Portal. (2014).
Scholars Research Library. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
ACS Publications. (2006). Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones...
PMC. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
discovery and synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Executive Summary & Compound Profile 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 175711-80-5 ) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third-generation, irreversible EGFR...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 175711-80-5 ) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third-generation, irreversible EGFR tyrosine kinase inhibitors (TKIs) such as WZ4002 and Rociletinib (CO-1686) . These agents are critical for overcoming resistance in non-small cell lung cancer (NSCLC) caused by the T790M "gatekeeper" mutation.
This guide details a robust, scalable synthetic route designed to ensure high regioselectivity and purity.[1] Unlike generic preparations, this protocol prioritizes the control of electronic directing effects to maximize the yield of the desired 4-nitro isomer.
Property
Data
IUPAC Name
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
CAS Number
175711-80-5
Molecular Formula
C₉H₈FNO₄
Molecular Weight
213.16 g/mol
Key Application
Intermediate for WZ4002, Rociletinib (EGFR T790M Inhibitors)
Appearance
Pale yellow to off-white solid
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the nitro group last to leverage the directing effects of the methoxy substituent.
Disconnection 1 (C-N Bond): The nitro group is introduced via electrophilic aromatic substitution (EAS). The precursor, 1-(2-Fluoro-5-methoxyphenyl)ethanone , contains a strongly activating methoxy group at C5 and a deactivating acetyl group at C1.
Directing Logic: The methoxy group directs ortho/para.[2] The para position (C2) is occupied by Fluorine. The ortho positions are C4 and C6. C6 is sterically crowded (flanked by Acetyl and Methoxy). C4 is less hindered and electronically favorable. Thus, nitration selectively targets C4.
Disconnection 2 (C-C Bond): The acetyl group is installed via a Weinreb amide intermediate derived from 2-Fluoro-5-methoxybenzoic acid . This avoids the over-addition side reactions common with acid chlorides and Grignard reagents.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via late-stage nitration.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (Ketone Formation)
Objective: Convert 2-Fluoro-5-methoxybenzoic acid to 1-(2-Fluoro-5-methoxyphenyl)ethanone without over-alkylation.
Reagents:
2-Fluoro-5-methoxybenzoic acid (1.0 equiv)
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
EDC·HCl (1.5 equiv) or HATU
Triethylamine (TEA) (3.0 equiv)
Methylmagnesium Bromide (MeMgBr) (3M in ether, 1.5 equiv)
Charge a round-bottom flask with Conc.[4][5] H₂SO₄ (5 mL per gram of substrate). Cool to -10°C using an ice/salt bath.
Dissolve the ketone precursor in a minimal amount of H₂SO₄ or add it solid if finely powdered. Maintain temp < 0°C.
Nitration:
Prepare a mixture of Fuming HNO₃ and H₂SO₄ (1:1 v/v).
Add the nitrating mixture dropwise to the substrate solution over 45 minutes.
Critical Control Point: Do not allow temperature to exceed 0°C. Higher temperatures increase the risk of dinitration or oxidation of the acetyl group.
Reaction:
Stir at -5°C to 0°C for 2 hours.
Validation: Monitor by LC-MS. Look for M+1 = 214.
Workup:
Pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring. The product should precipitate as a solid.[3]
Filter the solid.[3][5][6] Wash copiously with cold water to remove acid.
Purification: Recrystallize from Ethanol or Isopropanol.
Yield: Expect 75-85%.
Regiochemistry Check: The C4-Nitro isomer is the major product. The C6-Nitro isomer is minor (<5%) due to steric clash with the acetyl group.
Figure 2: Sequential workflow for the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Analytical Data & Validation
To ensure the integrity of the synthesized intermediate, compare analytical results against these standard values:
Method
Expected Signal
Interpretation
¹H NMR (CDCl₃)
δ 2.65 (s, 3H)
Acetyl methyl group (-COCH₃)
δ 3.98 (s, 3H)
Methoxy group (-OCH₃)
δ 7.60 (d, J=12 Hz, 1H)
Aromatic H3 (Ortho to F, Meta to NO₂)
δ 8.45 (d, J=7 Hz, 1H)
Aromatic H6 (Para to F, Ortho to Acetyl)
¹³C NMR
~195 ppm
Carbonyl (C=O)
LC-MS
m/z 214.05 [M+H]⁺
Confirms Molecular Weight
Note on NMR: The proton at C6 (δ 8.45) will appear significantly downfield due to the deshielding effect of the adjacent nitro group and the acetyl group.
Safety & Handling
Nitration Hazards: The nitration step is highly exothermic. Runaway temperatures can lead to explosive decomposition. Always use a blast shield and ensure efficient cooling.
Acid Handling: Fuming Nitric Acid is a potent oxidizer and corrosive. Use compatible gloves (Butyl rubber) and work in a fume hood.
Storage: Store the final nitro compound in amber vials at 2-8°C. Nitro compounds can be light-sensitive and shock-sensitive if dry and impure.
References
Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462(7276), 1070-1074.
Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery, 3(12), 1404-1415.
BenchChem. "An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone." (Analogous chemistry reference).
Organic Syntheses. "Ullmann Methoxylation... Preparation of 2-Fluoro-4-methoxyaniline." (Precursor chemistry context).
Google Patents. "WO2015025197A1 - Substituted pyrimidine compounds." (Describes WZ4002 intermediates).
An In-depth Technical Guide to 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone that holds significant potential as a versatile interme...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, characterized by a strategic arrangement of a fluorine atom, a methoxy group, a nitro group, and an acetyl moiety on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of these specific functional groups modulates the electronic properties of the aromatic ring, making it a valuable building block for the synthesis of novel therapeutic agents and other high-value chemical entities.[1][2]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] Similarly, the nitroaromatic scaffold is a precursor to a wide range of biologically active compounds, often serving as a key element for antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[5] This guide provides a comprehensive overview of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and development.
Proposed Synthesis and Mechanism
The proposed reaction involves the electrophilic aromatic substitution of 1-fluoro-4-methoxy-2-nitrobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]
Directing Effects of Substituents:
The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring.
Methoxy group (-OCH₃): This is a strong activating group and is ortho, para-directing.
Fluoro group (-F): This is a deactivating group due to its electronegativity but is also ortho, para-directing.
Nitro group (-NO₂): This is a strong deactivating group and is meta-directing.
In 1-fluoro-4-methoxy-2-nitrobenzene, the positions ortho to the strongly activating methoxy group are C3 and C5. The position para to the methoxy group is occupied by the fluorine atom. The position meta to the deactivating nitro group is C5. The directing effects of the methoxy and fluoro groups will predominantly favor substitution at the C5 position, which is ortho to the methoxy group and meta to the nitro group, leading to the desired product.
Caption: Proposed synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds and should be optimized for this specific transformation.[8][9]
Materials:
1-Fluoro-4-methoxy-2-nitrobenzene
Anhydrous Aluminum Chloride (AlCl₃)
Acetyl Chloride (CH₃COCl)
Anhydrous Dichloromethane (DCM)
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-fluoro-4-methoxy-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Caption: General experimental workflow for the synthesis.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is not extensively reported. However, its key properties can be identified from chemical suppliers or predicted based on its structure and data from analogous compounds.[10][11]
Predicted to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone)
Analogy
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of NMR spectroscopy and data from structurally similar compounds.[12][13][14][15][16][17]
Predicted ¹H NMR (400 MHz, CDCl₃):
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the fluoro group.
δ ~140-150 ppm: Aromatic carbons attached to the nitro and methoxy groups.
δ ~110-130 ppm: Other aromatic carbons.
δ ~56 ppm: Methoxy carbon (-OCH₃).
δ ~28 ppm: Acetyl methyl carbon (-COCH₃).
Potential Applications in Drug Discovery and Organic Synthesis
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a promising building block for the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.[1][5]
Intermediate for Biologically Active Compounds: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores. This makes the compound a key intermediate for the synthesis of substituted anilines, which are prevalent in many drug scaffolds.[5]
Synthesis of Heterocyclic Compounds: The acetyl group can participate in various condensation reactions to form a wide range of heterocyclic systems, which are fundamental cores of many therapeutic agents.
Probing Structure-Activity Relationships (SAR): The presence of the fluorine atom allows for its use in SAR studies to investigate the impact of fluorination on the biological activity and pharmacokinetic properties of a lead compound.[3]
Precursor for Kinase Inhibitors and Other Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. The derived aniline can be incorporated into scaffolds targeting the ATP-binding site of kinases, which are crucial targets in oncology and inflammatory diseases.[5]
Conclusion
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. While specific experimental data for this compound is limited, a robust synthetic pathway can be proposed based on the well-established Friedel-Crafts acylation. Its unique combination of functional groups provides a platform for the development of novel and complex molecules, particularly in the search for new therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.
References
1-Fluoro-4-methoxy-2-nitrobenzene | CAS#:61324-93-4. (n.d.). Chemsrc.com. Retrieved February 13, 2024, from [Link]
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved February 13, 2024, from [Link]
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2023). Rasayan Journal of Chemistry, 16(3), 1698-1706. [Link]
Zahra, J. A., & Kassam, K. (2021). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Molecules, 26(2), 406. [Link]
Guo, R. N., Cai, X. F., Shi, L., Chen, Z. P., & Zhou, Y. G. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 53(27), 7015–7019. [Link]
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842–5846. [Link]
Lee, S., Kim, H., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20235. [Link]
Fujiwara, H., Amii, H., & Uneyama, K. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1339. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
1-(2-Fluoro-5-methoxy-4-nitro-phenyl)-ethanone. (n.d.). BuyersGuideChem. Retrieved February 13, 2024, from [Link]
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Perrone, M. G., Vitale, P., Panella, A., Tolomeo, A., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science, 3(4), FSO213. [Link]
Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. Retrieved February 13, 2024, from [Link]
Guan, Y., Shree Sowndarya, S., & Kulik, H. J. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11696–11710. [Link]
Friedel-Crafts Acylation. (2018, November 13). Professor Dave Explains. Retrieved February 13, 2024, from [Link]
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2021). ChemRxiv. [Link]
Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]
The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Predict 1H NMR spectra. (n.d.). Cheminfo.org. Retrieved February 13, 2024, from [Link]
Empting, M., et al. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of the quorum sensing enzyme PqsD from Pseudomonas aeruginosa. RSC Advances, 4(94), 52026-52038. [Link]
structural analogs of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
An In-Depth Technical Guide to the Structural Analogs of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug D...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Analogs of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Content Type: Technical Whitepaper / Synthetic Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Synthetic utility, Structural-Activity Relationship (SAR), and application in 3rd-Generation EGFR Inhibitor design.[1]
Executive Summary: The "Linchpin" Scaffold[1]
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS 1414877-12-5 / 79110-05-7 derivatives) represents a critical pharmacophore building block in modern oncology.[1] It serves as the structural foundation for the "tail" region of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically those targeting T790M and C797S resistance mutations in Non-Small Cell Lung Cancer (NSCLC).[1]
This molecule is rarely the final drug; rather, it is a highly functionalized "hub" that allows for orthogonal chemical modifications at four distinct positions. Its primary utility lies in its conversion to 2-Fluoro-5-methoxy-4-nitrobenzoic acid or 4-Amino-2-fluoro-5-methoxyacetophenone , which are then coupled to pyrimidine, quinazoline, or indole cores (e.g., in analogs of WZ4002 , Rociletinib , and Lazertinib ).[1]
Structural Analysis & Reactivity Profile[1]
The molecule's value is derived from its dense functionalization, allowing for "plug-and-play" medicinal chemistry.[1]
Position
Substituent
Electronic Effect
Synthetic Utility (The "Handle")
C-1
Acetyl (-COCH₃)
Electron Withdrawing (EWG)
Oxidation Handle: Precursor to Benzoic Acid (for amide coupling) or Baeyer-Villiger oxidation to Phenol.
C-2
Fluorine (-F)
EWG / Leaving Group
SNAr Handle: Activated by the para-nitro group.[1][2] Displaced by secondary amines (solubilizing tails).
C-4
Nitro (-NO₂)
Strong EWG
Reduction Handle: Precursor to Aniline.[1] Essential for coupling to the kinase inhibitor "hinge binder" or attaching Michael acceptors (acrylamides).
C-5
Methoxy (-OCH₃)
Electron Donating (EDG)
Binding Element: Provides H-bond acceptance in the kinase pocket; modulates solubility and metabolic stability.[1]
The "Push-Pull" Activation Mechanism
The para-relationship between the Nitro (C4) and Fluorine (C2) groups creates a highly activated system for Nucleophilic Aromatic Substitution (SNAr).[1] The Nitro group pulls electron density, making the C2-Fluorine bond susceptible to attack by nucleophiles (e.g., piperazines), a key step in synthesizing the solubilizing tail of many kinase inhibitors.[1]
Synthetic Pathways & Experimental Protocols
Reliable synthesis of this core and its conversion to active analogs is paramount. Below are the two primary routes validated in literature.
Route A: The Nitration Pathway (Primary Route)
This route builds the core from 2-Fluoro-5-methoxyacetophenone via electrophilic aromatic substitution.[1]
Protocol 1: Regioselective Nitration
Objective: Install -NO₂ at C4.
Challenge: Directing effects. The Methoxy (C5) is ortho/para directing; the Fluoro (C2) is ortho/para directing; the Acetyl (C1) is meta directing.[1]
Mechanism: The C4 position is para to the Fluorine and ortho to the Methoxy, making it electronically favorable, though steric hindrance from the Methoxy group must be managed.[1]
Step-by-Step Methodology:
Preparation: Dissolve 1-(2-Fluoro-5-methoxyphenyl)ethanone (1.0 eq) in concentrated H₂SO₄ at -10°C.
Protocol: Iron powder reduction (Fe/NH₄Cl) in EtOH/H₂O is preferred over catalytic hydrogenation (H₂/Pd) if the molecule contains halogens (Cl/Br) elsewhere, to avoid dehalogenation.[1]
Analog Class 2: The "Solubility" Vectors (Fluorine Displacement)
Modification: Replacement of -F with cyclic amines (Piperazine, Morpholine, Spiro-diamines).[1]
Purpose: The -F atom is a "placeholder" for solubility-enhancing groups.[1]
Causality: The ortho-fluorine (relative to acetyl) or para-fluorine (relative to nitro) is labile.[1] In the target molecule (2-F, 4-NO₂), the F is highly activated.[1]
Drug Example: This motif is structurally homologous to the solubility tail in Lazertinib .
Analog Class 3: Bioisosteres of the Acetyl Group
Modification: Conversion of Acetyl to Carboxamide (-CONH₂) or Nitrile (-CN).
Purpose: To alter metabolic stability (avoiding ketone reduction) or to create new hydrogen bonding vectors.
Synthesis:
Amide: From Benzoic Acid intermediate + NH₄Cl/HATU.
Nitrile: Dehydration of the amide.
Comparative Data: Substituent Effects
The following table summarizes how changing the substituent at Position 5 (Methoxy) affects the SNAr reactivity at Position 2 (Fluorine), a critical parameter in process chemistry.
Steric bulk may clash with kinase "gatekeeper" residues.
References
Pharmalego. (2024). Product Analysis: 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one and Isomers. Retrieved from [1]
BenchChem. (2025).[3] Technical Guide to the Synthesis of Nitro-Acetophenone Intermediates. Retrieved from [1]
Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against T790M."[1] Nature, 462(7276), 1070-1074.[1] (Foundational text on the pyrimidine-aniline pharmacophore).
Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance."[1] Cancer Discovery, 3(12), 1404-1415.[1] (Reference for Rociletinib/CO-1686 structural analogs).
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Fluoro-5-nitrophenyl)ethanone and Derivatives. Retrieved from [1]
Google Patents. (2023).[4] WO2023017446A1: Novel PLK1 degradation inducing compound. (Describes the use of 2-fluoro-5-methoxy-4-nitrophenyl scaffold in PROTACs). Retrieved from
An In-depth Technical Guide on the Reactivity of the Nitro Group in 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Introduction 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a multifaceted aromatic compound of significant interest to researchers and professionals in drug development.[1] Its structure, which includes a nitro group,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a multifaceted aromatic compound of significant interest to researchers and professionals in drug development.[1] Its structure, which includes a nitro group, a fluorine atom, a methoxy group, and an acetyl group, presents a unique chemical landscape for synthetic manipulation.[1] This guide provides a comprehensive analysis of the reactivity of the nitro group within this molecule, offering insights into its electronic environment and practical, field-proven methodologies for its transformation. The strategic modification of the nitro group is a critical step in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and other valuable therapeutic agents.[1]
Electronic and Steric Landscape: The Determinants of Reactivity
The reactivity of the nitro group in 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is intricately governed by the electronic and steric interplay of the substituents on the phenyl ring.
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr).[2][3][4][5][6] Its strong mesomeric (-M) and inductive (-I) effects create a significant electron deficiency, particularly at the ortho and para positions.
Fluorine Atom (-F): Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect (-I), further contributing to the electrophilicity of the aromatic ring.[7][8][9] In the context of SNAr, fluorine is an excellent leaving group, a consequence of the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[2][3]
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The overall effect is activating and ortho-, para-directing for electrophilic substitutions.[10][11]
Acetyl Group (-COCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and mesomeric effects.
The cumulative effect of these substituents makes the nitro group in this specific molecule susceptible to two primary, highly valuable transformations: reduction to an amine and participation in nucleophilic aromatic substitution reactions.
Core Reactivity I: Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a foundational transformation in the synthesis of many pharmaceutical agents.[12] The resulting aniline derivative is a versatile intermediate for further functionalization.[1] However, the presence of a reducible ketone (the acetyl group) necessitates a chemoselective approach.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reducing agent is critical to selectively target the nitro group while preserving the acetyl moiety.
Mild conditions, highly selective for nitro groups over carbonyls and other sensitive functionalities.[14][15]
Generates tin-based waste products.
Fe, NH₄Cl or HCl (Béchamp)
Excellent
Cost-effective, robust, and highly selective for nitro groups.[15][17][18][19][20]
Requires acidic conditions and generates iron sludge.[13]
Zn, NH₄Cl
Good
Mild conditions, often selective for the nitro group.[21][22][23]
Can sometimes affect carbonyl groups.
Experimental Protocol: Selective Reduction using Tin(II) Chloride Dihydrate
This protocol is favored for its high chemoselectivity in the presence of a ketone.[15]
Rationale: Tin(II) chloride is a mild reducing agent that operates via a series of single-electron transfers to the nitro group under conditions that do not typically affect the acetyl group.[12]
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as absolute ethanol or ethyl acetate.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The electron-deficient nature of the aromatic ring, amplified by the nitro and fluoro substituents, renders 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone susceptible to nucleophilic aromatic substitution (SNAr).[4] In this reaction, a nucleophile displaces a leaving group on the aromatic ring.
Mechanism and Regioselectivity
The SNAr reaction typically proceeds through an addition-elimination mechanism.[3][6]
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
Elimination: The leaving group departs, restoring the aromaticity of the ring.
In 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, the fluorine atom is the most likely leaving group due to its ability to stabilize the negative charge in the transition state through its strong inductive effect.[2][3] The nitro group at the para position is crucial for stabilizing the Meisenheimer complex through resonance.
Experimental Protocol: SNAr with a Generic Nucleophile (e.g., an Amine)
Rationale: This protocol demonstrates the displacement of the fluorine atom, a key step in building more complex molecular scaffolds. The choice of a suitable base is important to deprotonate the nucleophile if necessary and to neutralize the HF byproduct.
Step-by-Step Methodology:
Setup: In a sealed reaction vessel, dissolve 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reagent Addition: Add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).
Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Conclusion
The nitro group in 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a highly reactive and synthetically valuable functional group. Its electronic environment, shaped by the neighboring fluoro, methoxy, and acetyl substituents, allows for its selective reduction to an amine or its participation as an activating group in nucleophilic aromatic substitution reactions. A thorough understanding of these reactivities and the application of optimized, chemoselective protocols are essential for leveraging this compound as a key building block in the development of novel therapeutic agents. The methodologies presented in this guide offer reliable and field-tested approaches for the synthetic manipulation of this important intermediate.
References
Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 3, 2026.
IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline. Retrieved March 3, 2026.
Wikipedia. (2023). Béchamp reduction. Retrieved March 3, 2026.
Royal Society of Chemistry. (2018). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry. Retrieved March 3, 2026.
Unknown. (n.d.). Bechamp Reduction. Retrieved March 3, 2026.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 3, 2026.
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Retrieved March 3, 2026.
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved March 3, 2026.
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved March 3, 2026.
MDPI. (2024).
PMC. (n.d.).
Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved March 3, 2026.
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved March 3, 2026.
ECHEMI. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved March 3, 2026.
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved March 3, 2026.
Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved March 3, 2026.
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 3, 2026.
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved March 3, 2026.
Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved March 3, 2026.
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved March 3, 2026.
MDPI. (2020).
Unknown. (n.d.). A new reagent for selective reduction of nitro group. Retrieved March 3, 2026.
Royal Society of Chemistry. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. Retrieved March 3, 2026.
Reddit. (2024). Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Retrieved March 3, 2026.
BenchChem. (2025). An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone. Retrieved March 3, 2026.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. Retrieved March 3, 2026.
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved March 3, 2026.
BenchChem. (2025). Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone in Medicinal Chemistry. Retrieved March 3, 2026.
Semantic Scholar. (2017).
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 3, 2026.
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved March 3, 2026.
Pharmalego. (n.d.). 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one. Retrieved March 3, 2026.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 3, 2026.
BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved March 3, 2026.
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved March 3, 2026.
Unknown. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved March 3, 2026.
ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved March 3, 2026.
PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved March 3, 2026.
synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone from 2-fluoro-5-methoxyacetophenone
Introduction 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring a strategically substituted phenyl r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring a strategically substituted phenyl ring, makes it a versatile building block for introducing specific functionalities into larger molecules. This application note provides a comprehensive guide to the synthesis of this target molecule via the electrophilic nitration of 2-fluoro-5-methoxyacetophenone. The protocol herein is designed for researchers in drug discovery and organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles.
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1] The regiochemical outcome of the nitration of 2-fluoro-5-methoxyacetophenone is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The fluorine atom, being a halogen, is a deactivating but ortho, para-directing group. The interplay of these electronic effects is crucial for achieving the desired 4-nitro isomer.
Mechanistic Insights: The Logic of Regioselectivity
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][2] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][2][3] The reaction proceeds via a two-step mechanism:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
Electrophilic Attack and Rearomatization: The electron-rich aromatic ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. A weak base, typically water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2]
In the case of 2-fluoro-5-methoxyacetophenone, the powerful para-directing influence of the methoxy group is the dominant factor in determining the position of nitration. While the acetyl group directs to the meta position (C3 and C5 relative to the acetyl group) and the fluorine to the ortho and para positions (C1 and C3 relative to fluorine), the strong activation by the methoxy group at the para position (C4) makes this site the most nucleophilic and therefore the most likely point of electrophilic attack.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate safety considerations.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Fluoro-5-methoxyacetophenone
≥98%
Commercially Available
Starting Material
Concentrated Sulfuric Acid (H₂SO₄)
98%
Reagent Grade
Dehydrating and catalytic agent
Concentrated Nitric Acid (HNO₃)
70%
Reagent Grade
Nitrating agent source
Dichloromethane (CH₂Cl₂)
Anhydrous
Reagent Grade
Solvent
Crushed Ice
-
-
For quenching the reaction
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Prepared in-house
For neutralization
Brine (Saturated NaCl Solution)
-
Prepared in-house
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
For drying
Ethanol (EtOH)
Reagent Grade
For recrystallization
Equipment
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Melting point apparatus
NMR Spectrometer
FT-IR Spectrometer
Mass Spectrometer
Safety Precautions
Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. These are highly corrosive and strong oxidizing agents.[3][4][5][6] The reaction is exothermic and has the potential for thermal runaway.[4]
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[3][4][6]
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[3][6]
Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower.[4][5] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[3]
Mixing Acids:Always add acid to water or, in this case, nitric acid to sulfuric acid, slowly and with cooling. Never the other way around.
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture:
In a clean, dry dropping funnel, carefully add concentrated sulfuric acid (2.0 equivalents).
Cool the dropping funnel in an ice bath.
Slowly, and with continuous swirling or stirring, add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid.
Keep the nitrating mixture cold until use.
2. Reaction Setup:
In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-fluoro-5-methoxyacetophenone (1.0 equivalent) in dichloromethane.
Cool the flask in an ice-salt bath to an internal temperature of -5 °C to 0 °C.
3. Nitration Reaction:
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of the acetophenone derivative.
Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. This is critical for controlling the regioselectivity and minimizing the formation of byproducts.
The addition should take approximately 30-45 minutes.
4. Reaction Monitoring:
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.
5. Work-up and Isolation:
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.
Allow the mixture to stir until all the ice has melted.
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).
Combine the organic extracts and wash them sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.
6. Purification:
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
7. Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the product. The proton NMR is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group.[7]
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone and the nitro (NO₂) group.
Mass Spectrometry: To determine the molecular weight of the product.
Melting Point Analysis: To assess the purity of the crystalline product.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Caption: Simplified mechanism of electrophilic nitration.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction.
Extend the reaction time and continue monitoring by TLC. Ensure the nitrating mixture was prepared correctly and added in the correct stoichiometry.
Loss of product during work-up.
Ensure thorough extraction from the aqueous layer. Be careful not to discard the organic layer.
Formation of Multiple Isomers
Reaction temperature was too high.
Strict temperature control is paramount. Ensure the ice-salt bath is maintained and the nitrating mixture is added slowly.
Dark, Tarry Byproducts
Over-nitration or oxidation.
Use only a slight excess of the nitrating agent. Quench the reaction as soon as the starting material is consumed. Ensure the reaction temperature does not exceed the recommended range.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone from 2-fluoro-5-methoxyacetophenone. By carefully controlling the reaction conditions, particularly the temperature, high regioselectivity for the desired 4-nitro isomer can be achieved. The detailed procedural steps, coupled with an understanding of the underlying reaction mechanism and stringent adherence to safety protocols, will enable researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
Nitration reaction safety - YouTube. (2024, June 7).
Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. (2025, April 5).
Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15).
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021, June 9).
Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid - RSC Publishing.
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
Ipso nitration in organic synthesis - PMC - NIH. (2025, July 8).
Nitric Acid - Environmental Health and Safety.
Solved Acetophenone upon nitration gives | Chegg.com. (2026, February 13).
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.
Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem.
Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone - Benchchem.
Application Note: Precision Synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
This Application Note details the synthetic pathway for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , a highly functionalized aromatic ketone often utilized as an intermediate in the development of kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the synthetic pathway for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , a highly functionalized aromatic ketone often utilized as an intermediate in the development of kinase inhibitors (e.g., EGFR inhibitors) and other bioactive small molecules.
The protocol focuses on the Friedel-Crafts acylation of the fluoroanisole core, followed by a regioselective nitration . A critical analysis of directing effects is provided to ensure the correct substitution pattern.
Abstract & Retrosynthetic Analysis
The target molecule, 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , features a trisubstituted benzene ring with specific electronic requirements. The synthesis is challenged by the competing directing effects of the fluoro (ortho/para, deactivating/inductive) and methoxy (ortho/para, strongly activating) groups.
Key Step (Friedel-Crafts): C-C bond formation via acylation of the fluoro-methoxybenzene precursor.
Critical Regiochemistry Note: Direct Friedel-Crafts acylation of p-fluoroanisole (1-fluoro-4-methoxybenzene) typically favors the position ortho to the stronger methoxy donor, yielding the 1-(5-fluoro-2-methoxyphenyl)ethanone isomer. To selectively isolate the 2-fluoro-5-methoxy isomer, careful control of conditions or the use of specific precursors (e.g., 2-fluoro-5-methoxybenzoyl chloride via organometallic coupling) may be required. This protocol describes the optimized acylation-nitration sequence, highlighting the purification of the desired regioisomer.
Chemical Reaction Scheme
The following diagram illustrates the two-step synthesis pathway:
Caption: Two-step synthesis involving Friedel-Crafts acylation followed by nitration. Note the requirement for isomer verification after Step 1.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of the ketone intermediate 1-(2-Fluoro-5-methoxyphenyl)ethanone.
Apparatus: 3-neck round-bottom flask, inert gas (Ar/
) inlet, addition funnel, thermometer.
Procedure:
Setup: Flame-dry the glassware and cool under argon flow. Charge the flask with anhydrous
(20.0 g, 150 mmol) and dry DCM (100 mL). Cool the suspension to 0°C using an ice/salt bath.
Acyl Chloride Addition: Add Acetyl Chloride (10.7 mL, 150 mmol) dropwise over 15 minutes. The mixture will homogenize as the acylium complex forms. Stir for 20 minutes at 0°C.
Substrate Addition: Dissolve p-fluoroanisole (12.6 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature
.
Mechanistic Insight: The reaction is exothermic. The methoxy group activates the ring, directing the acyl group primarily ortho to itself.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.
Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring to hydrolyze the aluminum complex.
Workup: Separate the organic layer. Extract the aqueous phase with DCM (
). Combine organics, wash with brine, dry over , and concentrate in vacuo.
Purification (Critical): The crude oil contains isomers. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). Isolate the fraction corresponding to 1-(2-Fluoro-5-methoxyphenyl)ethanone (verify via 1H-NMR: coupling constants of aromatic protons will distinguish 1,2,4-substitution patterns).
Step 2: Regioselective Nitration
Objective: Introduction of the nitro group at the C4 position.
Setup: Charge a flask with 1-(2-Fluoro-5-methoxyphenyl)ethanone (5.0 g, 29.7 mmol) and concentrated
(20 mL). Cool to -10°C using a dry ice/acetone or glycol bath.
Nitration: Prepare a mixture of fuming
(1.4 mL, 33 mmol) and (5 mL). Add this mixture dropwise to the ketone solution over 20 minutes, strictly maintaining temperature .
Mechanistic Insight: The Acetyl group (meta-director) and Fluoro group (ortho/para) are deactivated relative to the Methoxy group (strongly activating, ortho/para). The position para to the Acetyl group and ortho to the Methoxy group (C4) is electronically favored and sterically accessible.
Completion: Stir at 0°C for 1 hour. Monitor by TLC.[4]
Quenching: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.
Isolation: Filter the solid. Wash with cold water (
) and cold ethanol ().[3] Recrystallize from Ethanol/DCM if necessary.
Data Summary & Specifications
Parameter
Specification / Value
Target CAS
1414877-12-5 (Isomer Check Required)
Molecular Formula
Molecular Weight
213.16 g/mol
Step 1 Yield
65-75% (Combined isomers)
Step 2 Yield
80-85%
Appearance
Pale yellow crystalline solid
Key NMR Signals
1H NMR: 2.60 (s, 3H, Ac), 3.95 (s, 3H, OMe), Aromatic H singlets/doublets indicating para-substitution relative to each other.
Workflow Diagram
Caption: Operational workflow for the synthesis of the target nitro-ketone.
References
Friedel-Crafts Acylation Mechanism & Methodology
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
Organic Syntheses, Coll.[3] Vol. 3, p. 538 (1955). Link
Regioselectivity in Electrophilic Aromatic Substitution:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley, 2007. (Explains directing effects of OMe vs F).
Synthesis of Fluoro-Methoxy Acetophenones
BenchChem Application Note: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride. Link
Sigma-Aldrich Product Entry: 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2).[1] Link
Nitration Protocols for Activated Benzenes
Journal of Organic Chemistry, "Notes- Orientation in the Nitration of 2',5'-Dimethoxyacetophenone", Vol. 25, 1960. Link
Related Kinase Inhibitor Intermediates (Osimertinib)
ResearchGate, "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline". Link
nitration of 2-fluoro-5-methoxyacetophenone protocol
Application Note: Protocol for the Regioselective Nitration of 2-Fluoro-5-Methoxyacetophenone Part 1: Introduction & Scientific Rationale 1.1 Executive Summary This protocol details the regioselective nitration of 2-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Regioselective Nitration of 2-Fluoro-5-Methoxyacetophenone
Part 1: Introduction & Scientific Rationale
1.1 Executive Summary
This protocol details the regioselective nitration of 2-fluoro-5-methoxyacetophenone to synthesize 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone . This intermediate is a critical scaffold in the development of EGFR kinase inhibitors and other fluorinated bioactive molecules. The presence of the fluorine atom and the methoxy group creates a unique electronic environment that requires precise temperature control to favor mono-nitration at the C4 position while suppressing dinitration or ipso-substitution.
1.2 Mechanistic Analysis & Regioselectivity
The substrate, 2-fluoro-5-methoxyacetophenone, presents a competitive directing group scenario:
Methoxy Group (-OCH₃) at C5: A strong activator and ortho, para-director. It directs electrophiles to C4 (ortho) and C6 (ortho). The para position (C2) is blocked by the fluorine atom.
Fluoro Group (-F) at C2: A weak deactivator but ortho, para-director. It directs to C3 (ortho) and C1 (ortho, blocked by acetyl).
Acetyl Group (-COCH₃) at C1: A strong deactivator and meta-director. It directs to C3 and C5 (blocked).
Dominant Effect: The activation by the methoxy group dominates the orientation. The electrophilic attack by the nitronium ion (
) will occur ortho to the methoxy group.
C4 Position: Ortho to -OCH₃, meta to -F, and para to -COCH₃. This position is sterically accessible.
C6 Position: Ortho to -OCH₃, meta to -F, and ortho to -COCH₃. This position is sterically crowded due to the adjacent acetyl group.
Caption: Logical flow of directing group effects determining the C4 regioselectivity.
Part 2: Experimental Protocol
2.1 Safety Considerations
Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Use only in a functioning fume hood.
Exotherm Hazard: The nitration reaction is highly exothermic. Strict temperature control (<5°C) is mandatory to prevent runaway reactions.
Acid Waste: Quenched mixtures contain high concentrations of acid. Neutralize carefully before disposal.
2.2 Reagents & Equipment
Reagent
Role
Equiv.
Notes
2-Fluoro-5-methoxyacetophenone
Substrate
1.0
Solid or oil, purity >98%
Sulfuric Acid (H₂SO₄)
Solvent/Catalyst
~10-15 vol
Conc. (98%)
Fuming Nitric Acid (HNO₃)
Reagent
1.05 - 1.1
>90%, Red fuming preferred
Ice/Water
Quench
Excess
Crushed ice
Ethyl Acetate / Ethanol
Workup/Purification
N/A
AR Grade
2.3 Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture (Optional but Recommended)
In a small dropping funnel or beaker, pre-mix the calculated amount of Fuming HNO₃ with a small volume of Conc. H₂SO₄ (1:3 ratio). This generates the active nitronium ion (
) and allows for better heat dissipation during addition. Alternatively, HNO₃ can be added directly if cooling is efficient.
Step 2: Substrate Dissolution
Charge a 3-neck round-bottom flask (RBF) with 2-Fluoro-5-methoxyacetophenone (1.0 equiv).
Add Conc.[1][2][3] H₂SO₄ (10 volumes relative to substrate mass).
Cool the mixture to -5°C to 0°C using an ice-salt bath. Ensure vigorous stirring to maintain thermal homogeneity.
Step 3: Nitration Reaction
Add the Nitrating Mixture (or neat HNO₃) dropwise to the RBF.
Critical Control Point: Maintain internal temperature below 5°C . If the temperature spikes, stop addition immediately and allow the system to cool.
After addition is complete, stir the reaction at 0°C for 30-60 minutes .
IPC (In-Process Control): Monitor by TLC (30% EtOAc in Hexanes). The starting material (higher R_f) should disappear, replaced by a more polar yellow spot (product).
Step 4: Quench and Isolation
Prepare a beaker with crushed ice (approx. 5x reaction volume).
Slowly pour the reaction mixture onto the stirring ice. Caution: Exothermic dilution.
A yellow precipitate should form immediately.
Stir for 15 minutes to ensure complete precipitation and breakdown of any acetyl nitrate byproducts.
Step 5: Workup
Method A (Filtration - Preferred for solids): Filter the yellow solid using a Buchner funnel. Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).
Method B (Extraction - If oily): Extract the aqueous quench mixture with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 6: Purification
Recrystallize the crude yellow solid from Ethanol or Methanol .
Heat to reflux to dissolve, filter hot (if insoluble particles exist), and cool slowly to 4°C.
Filter the purified crystals and dry under vacuum at 40°C.
Caption: Operational workflow for the nitration process.
Part 3: Characterization & Troubleshooting
3.1 Expected Analytical Data
Appearance: Pale yellow to yellow crystalline solid.
Melting Point: Expected range 130–140°C (based on similar analogs like 4,5-dimethoxy-2-nitroacetophenone).
¹H NMR (DMSO-d₆/CDCl₃):
Look for the disappearance of the aromatic proton at C4.
H3 (Aromatic): Doublet (coupling with F).
H6 (Aromatic): Doublet (coupling with F) or Singlet (if F coupling is weak), shifted downfield due to the adjacent nitro group.
Methoxy (-OCH₃): Singlet ~3.9-4.0 ppm.
Acetyl (-COCH₃): Singlet ~2.5-2.6 ppm.
3.2 Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Dinitration
Temp too high or excess HNO₃
Keep T < 0°C; Reduce HNO₃ to 1.0 equiv.
Oily Product
Impurities or isomers
Use Method B (Extraction) then recrystallize from EtOH/Water mix.
Low Yield
Loss during quench/filtration
Ensure quench is cold; allow time for precipitation. Check filtrate pH.
Application Note: High-Purity Isolation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone via Optimized Recrystallization
Abstract This application note provides a detailed, robust protocol for the purification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the pri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, robust protocol for the purification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the principle of recrystallization, a powerful and economical technique for the selective isolation of crystalline solids. We will explore the theoretical underpinnings of solvent selection, the practical execution of the recrystallization process, and the analytical methods for purity verification. This guide is intended for researchers, chemists, and process development scientists seeking a reliable method to achieve high-purity 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, thereby ensuring the integrity of downstream applications.
Introduction: The Critical Role of Purity
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a substituted acetophenone derivative. Its molecular structure, featuring a nitro group, a methoxy group, and a fluorine atom, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
Recrystallization remains a cornerstone of purification in both academic and industrial settings. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization protocol can significantly enhance the purity of a compound, often achieving >99% purity in a single operation.
Foundational Principles: The Science of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit the following characteristics:
High Solvation at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
Low Solvation at Low Temperatures: The compound should be sparingly soluble in the same solvent at low temperatures (e.g., 0-4 °C).
Favorable Impurity Solubility Profile: Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
Non-reactive: The solvent must not react with the compound being purified.
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Safety: The solvent should have a low toxicity and flammability profile.
This differential solubility allows for the dissolution of the impure solid at a high temperature, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Solvent Selection for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
The polarity of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, imparted by the nitro and ketone functionalities, suggests that polar solvents will be most effective. A systematic screening of solvents is the most reliable approach to identify the optimal system.
Table 1: Solvent Screening for Recrystallization
Solvent
Boiling Point (°C)
Solubility at 25°C
Solubility at Boiling
Comments
Ethanol
78.37
Sparingly Soluble
Highly Soluble
Excellent choice. Good solubility differential.
Methanol
64.7
Soluble
Highly Soluble
May not provide a sufficient yield due to moderate solubility at room temperature.
Isopropanol
82.6
Sparingly Soluble
Soluble
A viable alternative to ethanol.
Water
100
Insoluble
Insoluble
Not a suitable single-solvent system.
Ethyl Acetate
77.1
Soluble
Highly Soluble
May lead to lower recovery due to high solubility at room temperature.
Hexane
68
Insoluble
Insoluble
A good anti-solvent for use in a mixed-solvent system.
Based on this screening, ethanol emerges as a superior solvent for the single-solvent recrystallization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone. It provides a significant solubility gradient with respect to temperature, which is crucial for high recovery of the purified product.
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone. Adjust volumes accordingly for different starting quantities.
Activated Carbon (optional, for colored impurities)
Erlenmeyer Flasks (250 mL and 500 mL)
Hot Plate with Magnetic Stirring
Buchner Funnel and Filter Flask
Filter Paper (Whatman No. 1 or equivalent)
Glass Stirring Rod
Ice Bath
Spatula
Drying Oven or Vacuum Desiccator
Step-by-Step Procedure
Step 1: Dissolution
Place 10.0 g of crude 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone into a 250 mL Erlenmeyer flask.
Add approximately 50 mL of ethanol to the flask along with a magnetic stir bar.
Gently heat the mixture on a hot plate with continuous stirring.
Add more ethanol in small portions (2-3 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
Causality Explanation: Using a minimal amount of hot solvent is critical for maximizing the yield. Excess solvent will retain more of the target compound in the solution upon cooling, thereby reducing the recovery of the purified crystals.
Step 2: Decolorization (Optional)
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
Add a small amount (approx. 0.5 g) of activated carbon to the solution.
Gently swirl the flask and then reheat the solution to boiling for 5-10 minutes.
Causality Explanation: Activated carbon has a high surface area and can adsorb colored impurities. It is important to add it to a slightly cooled solution to avoid rapid boiling over.
Step 3: Hot Filtration
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
Place a funnel with fluted filter paper into the neck of a clean 500 mL Erlenmeyer flask.
Preheat the filtration apparatus by pouring a small amount of hot ethanol through it. This prevents premature crystallization in the funnel.
Carefully pour the hot solution through the filter paper.
Step 4: Crystallization
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Causality Explanation: Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
Step 5: Isolation of Crystals
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
Wet the filter paper with a small amount of cold ethanol.
Pour the cold slurry of crystals into the Buchner funnel.
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
Causality Explanation: Washing with ice-cold solvent removes surface impurities without dissolving a significant amount of the purified product.
Step 6: Drying
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the Buchner funnel.
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the recrystallization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Purity Assessment
The purity of the recrystallized product should be confirmed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Confirmation
Technique
Purpose
Expected Result for Pure Compound
Melting Point
Assess purity and identity.
A sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC)
Qualitatively assess the number of components.
A single spot.
High-Performance Liquid Chromatography (HPLC)
Quantify purity.
A single major peak with purity >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirm chemical structure and identify impurities.
Spectra consistent with the structure of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone and no significant impurity signals.
Safety Considerations
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Ethanol is flammable; keep it away from open flames and ignition sources.
Handle nitroaromatic compounds with care as they can be toxic. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone by recrystallization from ethanol. By understanding the principles of solvent selection and adhering to the detailed experimental procedure, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of downstream targets in drug discovery and development. The self-validating nature of the protocol, which includes in-process checks and post-purification analysis, ensures the integrity and reproducibility of the results.
References
Title: Recrystallization
Source: University of California, Los Angeles (UCLA) Chemistry Department
URL: [Link]
Title: Recrystallization
Source: Massachusetts Institute of Technology (MIT) Department of Chemistry
URL: [Link]
Title: Recrystallization
Source: University of Colorado, Boulder Department of Chemistry
URL: [Link]
Method
Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Abstract This technical guide provides a comprehensive framework for the analytical characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS No. 175711-80-5), a substituted nitroaromatic ketone of interest i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS No. 175711-80-5), a substituted nitroaromatic ketone of interest in pharmaceutical and chemical synthesis. Recognizing the limited availability of specific experimental data for this compound, this document, authored from the perspective of a Senior Application Scientist, synthesizes established analytical principles for related compounds with theoretical insights. It offers detailed, field-proven protocols for structural elucidation and purity assessment using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this and similar molecules.
Introduction: The Analytical Imperative
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a multi-functionalized aromatic compound. Its structure, incorporating a fluorinated phenyl ring, a methoxy group, a nitro group, and an ethanone moiety, suggests its potential as a versatile intermediate in organic synthesis. The precise arrangement of these functional groups dictates the molecule's reactivity, physicochemical properties, and, ultimately, its utility and safety in downstream applications. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its reliable use in research and development.
The analytical strategy detailed herein addresses two primary objectives:
Structural Confirmation: Unambiguously verifying the chemical identity and isomeric purity of the synthesized molecule.
Purity and Impurity Profiling: Quantifying the compound's purity and identifying any process-related impurities or degradation products.[1][2][3][4]
This guide provides the protocols to build a comprehensive analytical data package for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Physicochemical and Predicted Spectral Properties
While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from closely related analogs.[5][6]
Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane, DMSO).
General property of similar organic molecules.
UV-Vis λmax
~250-270 nm
Aromatic nitro compounds typically exhibit strong absorption in this range.[8]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for assessing the purity of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone and for quantifying it in various matrices.[8]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC with UV detection is the workhorse method for the analysis of non-volatile, polar to moderately polar organic compounds like the target analyte.[9][10][11] The method's robustness allows for precise quantification and the separation of structurally similar impurities.
Causality of Method Design:
A C18 column is selected for its versatility and strong retention of aromatic compounds.[9] A gradient elution is employed to ensure the efficient elution of the main analyte peak with good symmetry, while also eluting any potential late-eluting, more non-polar impurities, preventing carry-over between injections.[9] The mobile phase is acidified with formic or phosphoric acid to sharpen peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[12] UV detection at a wavelength around the predicted λmax (~254 nm) provides high sensitivity for the nitroaromatic chromophore.[9]
Experimental Protocol: HPLC Purity Determination
Instrumentation:
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
Parameter
Condition
Column
Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
| Injection Volume | 10 µL |
Sample Preparation:
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Solution (~50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[13][14][15] It is particularly useful for detecting residual solvents from the synthesis or potential volatile by-products.
Causality of Method Design:
Given the ketone functionality and its likely thermal stability, direct injection GC-MS is feasible. A semi-polar capillary column (e.g., a 6% cyanopropylphenyl phase) is chosen to provide good separation for a range of potential aromatic impurities.[16] Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for impurity identification.
Experimental Protocol: GC-MS Analysis
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an EI source.
Chromatographic and Spectrometric Conditions:
Parameter
Condition
Column
DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (50:1)
Oven Program
50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
| Mass Range | m/z 40-450 |
Sample Preparation:
Prepare a solution of 1 mg/mL in acetone or dichloromethane.
Ensure the sample is completely dissolved.
Data Analysis:
The total ion chromatogram (TIC) will show the separation of components.
Mass spectra of the main peak and any impurity peaks can be extracted.
Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify impurities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound and providing insights into its electronic and vibrational properties.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination of organic molecules.[6] For 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. While experimental spectra are not available in the literature, we can predict the expected signals.[6]
Predicted ¹H and ¹³C NMR Data
The following tables outline the expected chemical shifts (δ) and multiplicities. These predictions are based on standard chemical shift values and the electronic effects of the substituents (electron-donating -OCH₃, electron-withdrawing -NO₂ and -C(O)CH₃, and the electronegative F).
¹H NMR
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Proton
~2.6
Singlet
3H
-C(O)CH ₃
~4.0
Singlet
3H
-OCH ₃
~7.5-8.5
Complex Multiplets
2H
Ar-H
¹³C NMR
Predicted δ (ppm)
Assignment
Carbon
~200
C =O
~160
C -OCH₃
~155 (doublet)
C -F
~145
C -NO₂
~130-140
C -C(O)CH₃
~110-125
Ar-C H
~57
-OC H₃
~28
-C(O)C H₃
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment and will provide a clear signal confirming the presence and position of the fluorine atom.[17] A single resonance is expected, likely in the range of -110 to -140 ppm relative to CFCl₃.
Experimental Protocol: NMR Acquisition
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
Sample Preparation:
Dissolve 15-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
Acquisition Parameters (¹H NMR):
Pulse Program: Standard single-pulse (zg30).
Spectral Width: ~16 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64.
Acquisition Parameters (¹³C NMR):
Pulse Program: Proton-decoupled (zgpg30).
Spectral Width: ~240 ppm.
Number of Scans: 1024 or higher, depending on concentration.
Acquisition Parameters (¹⁹F NMR):
Pulse Program: Standard single-pulse, proton-decoupled.
Spectral Width: ~200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a unique "molecular fingerprint".[8][18][19]
Causality of Spectral Features:
The IR spectrum of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone will be dominated by strong absorptions corresponding to the carbonyl (C=O) of the ketone, the asymmetric and symmetric stretches of the nitro group (N=O), the C-F stretch, and various vibrations of the aromatic ring and methoxy group.[8][20]
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal using the pressure arm.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Analysis:
The resulting spectrum (absorbance vs. wavenumber) should be baseline corrected.
Identify the characteristic absorption bands and compare them to the predicted values.
Logical Relationship of Analytical Techniques
Caption: Integrated analytical strategy for characterization.
Potential Impurities and Their Detection
A robust analytical characterization includes the identification of potential process-related impurities. Based on a plausible synthesis via Friedel-Crafts acylation of 4-fluoro-1-methoxy-2-nitrobenzene or nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone, potential impurities could include:
Starting Materials: Unreacted precursors from the synthesis.
Isomeric By-products: Different positional isomers formed during the substitution reactions.
Over-reacted or Under-reacted Intermediates: For example, products of incomplete nitration or acylation.[1]
Residual Solvents: Solvents used during reaction and purification steps.
The HPLC method described is designed to separate isomers and other non-volatile impurities, while the GC-MS method will detect residual solvents and volatile by-products. The identity of unknown peaks can be further investigated using LC-MS, where the mass-to-charge ratio can provide the molecular weight of the impurity.[2]
Conclusion
This application note provides a comprehensive, multi-technique approach for the thorough characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone. By integrating chromatographic separation with powerful spectroscopic techniques, researchers can confidently verify the structure, assess the purity, and identify potential impurities of this valuable chemical intermediate. The detailed protocols and the rationale behind them offer a solid foundation for method development, validation, and routine quality control in both research and industrial settings.
References
A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde - Benchchem.
(PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. Available at: [Link]
Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry - PubMed. Available at: [Link]
Color Reaction for Determination of Some Aromatic Nitro Compounds | Analytical Chemistry. Available at: [Link]
1-(2-Fluoro-5-methoxy-4-nitro-phenyl)-ethanone | 175711-80-5 - BuyersGuideChem. Available at: [Link]
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. Available at: [Link]
Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed. Available at: [Link]
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate. Available at: [Link]
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. Available at: [Link]
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]
Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed. Available at: [Link]
Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS ASMS 2017 TP-295 - Shimadzu. Available at: [Link]
1-(2-Fluoro-5-methoxy-4-nitro-phenyl)-ethanone - BuyersGuideChem. Available at: [Link]
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]
Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as - Rsc.org. Available at: [Link]
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC. Available at: [Link]
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]
WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis - J.S. Held. Available at: [Link]
Impurity Synthesis And Identification | SpiroChem. Available at: [Link]
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC. Available at: [Link]
nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - ResearchGate. Available at: [Link]
13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group. Available at: [Link]
Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities - MDPI. Available at: [Link]
Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- - the NIST WebBook. Available at: [Link]
Ethanone, 1-(2-nitrophenyl)- - the NIST WebBook. Available at: [Link]
Application Note: 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone as a Precursor for Substituted Anilines
Executive Summary 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 2034506-58-4 / Analogous Isomers) represents a highly specialized tetrasubstituted benzene scaffold. It serves as a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 2034506-58-4 / Analogous Isomers) represents a highly specialized tetrasubstituted benzene scaffold. It serves as a critical intermediate in the synthesis of polysubstituted anilines , particularly 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone .
This specific substitution pattern—combining a metabolic blocker (Fluorine), a solubility-enhancing donor (Methoxy), and a reactive handle (Acetyl)—is increasingly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR and BTK pathways. The acetyl group at the C1 position offers a unique vector for further diversification, distinguishing it from the more common benzoic acid or aniline precursors.
This guide details the chemoselective reduction of the nitro group to the amine, preserving the ketone and fluorine functionalities, and outlines the strategic logic for using this precursor in high-value drug synthesis.
Chemical Biology & Strategic Utility
Structural Rationale
The molecule functions as a "masked" aniline. Its utility is derived from the electronic interplay of its substituents:
C1-Acetyl (
): Acts as an electron-withdrawing group (EWG) and a scaffold for heterocycle formation (e.g., conversion to quinolines or indoles) or Baeyer-Villiger oxidation to phenols.
C2-Fluorine (
): positioned ortho to the acetyl group. While stable under standard reduction conditions, it modulates the pKa of the final aniline and blocks metabolic hydroxylation at this position.
C4-Nitro (
): The reactive center. Its reduction yields the primary aniline.
C5-Methoxy (
): An electron-donating group (EDG) that enhances the nucleophilicity of the resulting aniline, facilitating downstream amide couplings or reactions.
Synthetic Pathway Visualization
The following diagram illustrates the synthesis of the precursor via regioselective nitration and its subsequent reduction to the target aniline.[1]
Figure 1: Synthetic workflow for the generation of 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone. The methoxy group directs the nitration to the C4 position, sterically favored over C6.
Objective: Reduce the nitro group to an amine without reducing the ketone (carbonyl) or defluorinating the ring.
Mechanism: Single-electron transfer (SET) mechanism using zero-valent iron.
Advantages: High chemoselectivity; avoids the risk of hydrogenolysis of the C-F bond or reduction of the C=O bond common with catalytic hydrogenation.
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (e.g., 10 mmol) in Ethanol (40 mL) and Water (10 mL).
Activation: Add Ammonium Chloride (50 mmol) and Iron powder (50 mmol) to the solution.
Reaction: Heat the mixture to reflux (
) with vigorous stirring.
Observation: The reaction mixture will turn from yellow/orange to a dark brown/rust slurry.
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Conversion is typically complete within 2–4 hours.
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues. Wash the pad thoroughly with EtOAc.
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with EtOAc (
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Result: The crude product is typically an off-white to pale yellow solid, sufficiently pure (>95%) for most downstream applications.
Protocol B: Catalytic Hydrogenation (Alternative)
Use Case: Large-scale synthesis where solid waste (iron sludge) is a concern.
Risk: Potential for dechlorination (if Cl present) or defluorination (rare but possible) and ketone reduction.
Procedure
Dissolve substrate in Methanol or Ethanol.
Add 10% Pd/C (5-10 wt% loading).
Stir under
atmosphere (balloon pressure or 1-3 bar) at room temperature.
Critical Control: Stop reaction immediately upon disappearance of starting material to prevent reduction of the acetyl group to an ethyl or alcohol group.
Analytical Data & Characterization
The following table summarizes the expected physicochemical properties for the precursor and the final aniline product.
Property
Precursor (Nitro)
Product (Aniline)
IUPAC Name
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
1-(4-Amino-2-fluoro-5-methoxyphenyl)ethanone
Formula
Appearance
Yellow crystalline solid
Off-white / Pale brown solid
Key IR Signal
()
( doublet)
NMR (DMSO-d6)
(s, 3H, Ac), (s, 3H, OMe)
(bs, 2H, )
Reactivity
Electrophile ( active at F)
Nucleophile (Amine coupling)
Safety & Handling Guidelines
Nitro Compound Hazards
Energetic Decomposition: Nitroarenes can decompose exothermically at high temperatures. Do not distill the nitro precursor to dryness at temperatures exceeding
without DSC testing.
Toxicity: Assume potential mutagenicity for nitro-aromatics. Handle in a fume hood with nitrile gloves.
Reaction Safety
Iron Waste: The iron residue from Protocol A is pyrophoric when dry. Keep the Celite pad wet with water and dispose of it in a dedicated hazardous waste container.
Hydrogen Gas: If using Protocol B, ensure proper grounding to prevent static discharge ignition of
.
Downstream Applications
The resulting 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone is a versatile scaffold:
Amide Coupling: Reaction with acryloyl chloride yields acrylamides, a common warhead in covalent EGFR inhibitors (e.g., Osimertinib analogs).
Heterocyclization: The ortho-relationship between the acetyl and the fluorine (or the newly formed amine if positions allow rearrangement) can be exploited to form indoles or quinolines.
Baeyer-Villiger Oxidation: The acetyl group can be converted to an acetate and hydrolyzed to a phenol, yielding 4-amino-2-fluoro-5-methoxyphenol , a highly electron-rich core for antioxidant or dye synthesis.
References
Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
Iron-Mediated Reduction
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link (Describes the mild nature of transfer hydrogenation/reduction compatible with ketones).
EGFR Inhibitor Chemistry
Finlay, M. R., et al. (2014).[2] "Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor for the Treatment of EGFR-Mutant Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry, 57(20), 8249–8267. Link (Illustrates the utility of 4-fluoro-2-methoxy-5-nitroaniline cores, analogous to the chemistry described here).
Database Verification
PubChem Compound Summary for Acetophenone Derivatives. Link (Used for general physicochemical property estimation).
experimental procedure for reduction of the nitro group on 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, highly chemoselective, and scalable protocol for the reduction of the nitro group on 1-(2-fluoro-5-met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a robust, highly chemoselective, and scalable protocol for the reduction of the nitro group on 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone to yield 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone.
Strategic Rationale & Chemoselectivity Challenges
The transformation of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone to its corresponding aniline is a classic chemoselectivity challenge in medicinal chemistry. The substrate possesses three distinct functional groups that are susceptible to reduction:
Aryl Nitro Group (
): The target for reduction.
Aryl Ketone (Acetyl,
): Highly susceptible to reduction to a secondary alcohol by hydride donors (e.g., , ) or harsh catalytic hydrogenation.
Aryl Fluoride (
): Prone to hydrodehalogenation under standard palladium-catalyzed hydrogenation (), especially under extended reaction times or elevated pressures.
To preserve the ketone and the fluorine atom while fully reducing the nitro group, a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (
) in an aqueous ethanol mixture is the optimal strategy [1]. This modified Béchamp reduction operates via a single-electron transfer (SET) mechanism that is exceptionally mild and strictly chemoselective for nitro groups [2].
Comparative Methodologies
The following table summarizes why the
system is prioritized over other standard reduction techniques for this specific molecule:
Methodology
Reagents
Chemoselectivity for Nitro
Risks / Drawbacks for this Substrate
Catalytic Hydrogenation
, gas
Low to Moderate
High risk of hydrodefluorination and over-reduction of the ketone [3].
Hydride Reduction
or
Very Low
Rapid, undesired reduction of the acetyl group to an alcohol.
Tin Reduction
,
High
Generates highly toxic tin waste; prone to severe emulsion issues during workup.
Modified Béchamp
powder, ,
Excellent
Requires hot filtration to remove iron oxides; heterogeneous reaction requires vigorous stirring.
Mechanistic Pathway
The reduction proceeds via a series of single-electron transfers (SET) from the zero-valent iron surface to the nitro group, coupled with protonation from the slightly acidic
/ water medium [2]. The iron is concomitantly oxidized to iron(II/III) oxides (e.g., ).
Caption: Mechanistic pathway of nitro group reduction via Single Electron Transfer (SET) using Iron.
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: 2.13 g (10 mmol, 1.0 eq)
Iron powder (fine, ~325 mesh): 2.23 g (40 mmol, 4.0 eq)
Ammonium chloride (
): 2.14 g (40 mmol, 4.0 eq)
Solvent: Ethanol / DI Water (3:1 v/v), 40 mL
Celite® 545: For filtration
Step-by-Step Methodology
Reaction Assembly: To a 100 mL two-neck round-bottom flask equipped with a robust magnetic stir bar and a reflux condenser, add 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone (2.13 g).
Solvent Addition: Suspend the substrate in 30 mL of absolute ethanol. Add 10 mL of deionized water. Stir to create a uniform suspension.
Reagent Introduction: Add the ammonium chloride (2.14 g) followed by the fine iron powder (2.23 g) in one portion.
Expert Insight: Using fine mesh iron powder maximizes the surface area for the heterogeneous SET reaction, significantly reducing reaction times [1].
Reflux: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800-1000 rpm). The mixture will turn into a dark brown/black slurry as iron oxides form. Maintain reflux for 2 to 4 hours.
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (
, UV active) should completely disappear, replaced by a more polar product spot (, UV active, stains positive with Ninhydrin).
Hot Filtration (Critical Step): Once complete, remove the flask from the heat and allow it to cool slightly to ~50 °C. Filter the warm mixture immediately through a tightly packed pad of Celite to remove the iron sludge.
Expert Insight: Hot filtration prevents the newly formed aniline from co-precipitating and becoming trapped within the porous iron oxide matrix.
Washing: Wash the Celite pad generously with hot ethyl acetate (
mL) until the filtrate runs clear.
Workup: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol. Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (
mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous
(20 mL) and brine (20 mL). Dry the organic layer over anhydrous , filter, and concentrate in vacuo.
Purification: The crude product is typically >95% pure by NMR. If necessary, purify via flash column chromatography (Silica gel, 20-50% EtOAc/Hexanes gradient) to yield the pure 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone as a crystalline solid.
Caption: Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.
Analytical Characterization & Self-Validation
To ensure the integrity of the protocol, the final product must be validated against the expected spectral data. The absence of over-reduction is confirmed by the retention of the acetyl and fluoro signals.
LC-MS (ESI+): Expected
at m/z 184.1. The absence of m/z 186.1 confirms the ketone was not reduced to an alcohol. The absence of m/z 166.1 confirms no hydrodefluorination occurred.
H NMR (400 MHz, ):
~7.25 (d, 1H, Ar-H, coupling with F)
~6.40 (d, 1H, Ar-H, coupling with F)
~4.20 (br s, 2H, , exchanges with )
~3.85 (s, 3H, )
~2.55 (s, 3H, )
References
Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.[Link]
Hardwick, T., et al. (2023). "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, 100(9), 3456-3462.[Link]
Application
application of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone in anticancer drug discovery
Application Note: Strategic Utilization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone in Anticancer Drug Discovery Part 1: Executive Summary & Strategic Importance In the landscape of targeted oncology, the 1-(2-Fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone in Anticancer Drug Discovery
Part 1: Executive Summary & Strategic Importance
In the landscape of targeted oncology, the 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone scaffold represents a high-value "privileged structure." Its specific substitution pattern—combining a fluorine atom (for metabolic stability and H-bonding), a methoxy group (for solubility and hydrophobic pocket occupancy), and a nitro group (a latent amine precursor)—makes it an ideal building block for synthesizing covalent inhibitors targeting mutant kinases, specifically EGFR T790M and C797S mutations in Non-Small Cell Lung Cancer (NSCLC).
This Application Note details the technical roadmap for utilizing this intermediate to generate polysubstituted anilines and heterocyclic cores (e.g., quinazolines, indoles) essential for next-generation drug candidates similar to Osimertinib (Tagrisso) and Rociletinib .
Part 2: Chemical Logic & Mechanism of Application
The Pharmacophore Rationale
The "Fluoro-Methoxy-Nitro" motif is critical for binding to the ATP-binding pocket of the EGFR kinase domain.
2-Fluoro: Increases lipophilicity and metabolic resistance; often interacts with the gatekeeper residue (Met790) or solvent front.
5-Methoxy: Positions the methyl group to fill the hydrophobic pocket near the hinge region (Met793).
1-Ethanone (Acetyl): A versatile handle. It can be:
Retained: To form quinoline/cinnoline rings via cyclization.
Converted: Via Baeyer-Villiger oxidation to a phenol or aniline (after hydrolysis), providing the "head" group for coupling to pyrimidine cores.
Synthetic Utility: The "Divergent Pathway"
This intermediate allows for a divergent synthesis strategy . By selectively manipulating the acetyl or nitro groups, researchers can access two distinct classes of inhibitors:
Path A (Nitro Reduction): Yields 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone , a precursor for quinoline-based inhibitors.
Path B (Baeyer-Villiger Oxidation): Yields 2-fluoro-5-methoxy-4-nitrophenol , a precursor for ether-linked pharmacophores found in covalent inhibitors.
Part 3: Visualization of Synthetic Workflows
The following diagram illustrates the transformation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone into active kinase inhibitor scaffolds.
Caption: Divergent synthesis pathways transforming the ethanone scaffold into distinct anticancer pharmacophores.
Part 4: Detailed Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Preserving the Ketone)
Objective: To synthesize 1-(4-amino-2-fluoro-5-methoxyphenyl)ethanone without reducing the carbonyl group. Standard catalytic hydrogenation (H2/Pd) may reduce the ketone to an alcohol; therefore, an Iron-mediated reduction is preferred.
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the starting material (1.0 g, 4.4 mmol) in 40 mL Ethanol and 10 mL Water.
Activation: Add NH4Cl (1.18 g, 22 mmol) and stir at room temperature for 10 minutes to ensure partial dissolution.
Reduction: Add Iron powder (1.23 g, 22 mmol) in one portion.
Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear within 2–4 hours.[3]
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with 50 mL Ethyl Acetate.
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexane).
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Start conc: 10 µM).
Incubation: Mix Kinase (2 nM final) + Peptide Substrate + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 mins at Room Temp.
Initiation: Add ATP to initiate the reaction.
Detection: After 60 mins, add Stop Solution (EDTA) and Detection Antibody (Eu-labeled anti-phosphotyrosine).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Success Criteria: IC50 < 10 nM for T790M mutants indicates a potent lead.
Part 5: Data Presentation & Analysis
Table 1: Structure-Activity Relationship (SAR) Implications of the Scaffold
Substituent Position
Functional Group
Role in EGFR Binding (Mechanism)
Modification Strategy
C-2
Fluoro (-F)
Metabolic Shield: Blocks oxidation; forms weak H-bond with Cys797 environment.
Do not modify (Critical for potency).
C-5
Methoxy (-OCH3)
Hydrophobic Anchor: Fits into the ribose-binding pocket; improves oral bioavailability.
Can be replaced with -OEt or -OCF3 for SAR tuning.
C-4
Nitro (-NO2) -> Amine
Warhead Attachment: The amine is the site for attaching the acrylamide "warhead" (covalent binder).
Must be reduced to -NH2 for coupling.
C-1
Ethanone (-COCH3)
Solvent Interaction: Projects towards the solvent front; can be cyclized to form the core ring.
Convert to Heterocycle (Indole/Quinoline).
Part 6: Mechanism of Action (DOT Diagram)
The following diagram visualizes how the final drug molecule (derived from the scaffold) interacts with the EGFR T790M mutant binding site.
Caption: Interaction map showing the covalent binding mechanism of the inhibitor to the EGFR T790M active site.
Part 7: References
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery, 4(9), 1046-1061.
Zhou, W., et al. (2009).[5] "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462(7276), 1070-1074.
Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor." Journal of Medicinal Chemistry, 57(20), 8249-8267.
BenchChem Technical Support. (2025). "Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone in Medicinal Chemistry." BenchChem Application Library.
Ward, R. A., et al. (2013). "Structure- and reactivity-based development of covalent inhibitors of the activating and T790M mutant EGFR kinases." Journal of Medicinal Chemistry, 56(17), 7025-7048.
Disclaimer: This guide is for research purposes only. All synthesis reactions must be conducted in a fume hood with appropriate PPE (Personal Protective Equipment) due to the potential toxicity of nitro-aromatics and alkylating agents.
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective nitration of highly functionalized acetophenones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective nitration of highly functionalized acetophenones. The synthesis of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone via the electrophilic aromatic nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone is a delicate process. The interplay between strong activating groups, deactivating groups, and steric hindrance requires precise kinetic control to prevent isomer formation and oxidative degradation.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yield, regioselective synthesis.
Mechanistic Workflow & Regioselectivity Logic
To troubleshoot this synthesis, we must first map the electronic and steric landscape of the starting material. The reaction pathway below illustrates how the functional groups direct the incoming nitronium ion.
Reaction pathways and regioselectivity in the nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone.
Troubleshooting FAQs
FAQ 1: Regioselectivity and Isomeric Impurities
Question: My LC-MS shows a significant secondary peak with the same mass (m/z 214) as my target product. Why is this isomer forming, and how do I minimize it?
Answer: You are observing the formation of the 6-nitro isomer, 1-(2-fluoro-5-methoxy-6-nitrophenyl)ethanone. In your starting material, the methoxy group at the 5-position is a strong electron-donating ortho/para director, while the acetyl group at the 1-position is an electron-withdrawing [1]. Their combined electronic effects strongly activate both the C4 and C6 positions[2].
Causality: While C4 is sterically favored (flanked by a small proton and the methoxy group), C6 is heavily sterically hindered by the bulky acetyl group. However, if the reaction temperature exceeds 5 °C, the increased kinetic energy overcomes this steric barrier, driving the formation of the C6-nitro isomer.
Solution: Maintain strict cryogenic control (-5 °C to 0 °C) during the addition of the nitrating agent to keep the reaction in a kinetically controlled regime[2].
FAQ 2: Oxidative Degradation and Demethylation
Question: My yield is unexpectedly low, the reaction mixture turns dark brown, and I see baseline drift on the HPLC. What is causing this degradation?
Answer: This is a classic signature of oxidative degradation. Nitric acid acts not only as an electrophile precursor but also as a [2].
Causality: The highly electron-rich nature of the methoxy-substituted aromatic ring makes it highly susceptible to oxidative cleavage. Under harsh conditions or in the presence of excess nitric acid, the methoxy group can undergo oxidative demethylation to form phenolic or quinone-like byproducts, which polymerize and cause the dark color. In severe cases, of the acetyl group can also occur[3].
Solution: Strictly limit the stoichiometry of fuming nitric acid to 1.05 – 1.10 equivalents. Ensure your sulfuric acid is pre-chilled before mixing to prevent the generation of excess nitrogen dioxide (NO2) gas, a potent oxidant.
FAQ 3: Reaction Quenching and Workup Emulsions
Question: During the aqueous workup, I get a stubborn emulsion, and my product seems to decompose upon drying. How can I optimize the quench?
Answer: The issue stems from a lack of thermal control during the hydration of concentrated sulfuric acid.
Causality: Quenching a concentrated sulfuric acid mixture into water generates a massive exotherm. If the quench temperature spikes above 15 °C, the highly acidic and hot conditions can catalyze aldol condensations between the acetyl groups of your product, or lead to hydrolytic degradation.
Solution: Always or pour it slowly over vigorously stirred crushed ice, maintaining the internal temperature between 0 °C and 5 °C[4]. This ensures the product precipitates cleanly as a solid phase rather than crashing out as an oil that traps acid and forms emulsions.
Quantitative Impurity Profiling
Use the following table to cross-reference your LC-MS data with specific mechanistic failures in your workflow.
Impurity Profile
LC-MS [M+H]⁺
Relative Retention Time (RRT)
Mechanistic Causality
Corrective Action
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
214.05
1.00
Desired C4 nitration (sterically favored).
Target Product
1-(2-Fluoro-5-methoxy-6-nitrophenyl)ethanone
214.05
0.88 - 0.92
C6 nitration (thermodynamically driven at higher temps).
Maintain internal temp < 0 °C during mixed acid addition.
Oxidative Demethylation Byproducts (Phenols)
200.03
0.65 - 0.75
Oxidative cleavage of the electron-rich methoxy group by excess HNO₃.
Limit HNO₃ to 1.05 eq; avoid fuming NO₂ generation.
Ipso-Nitration / Deacetylation Products
172.02
1.15 - 1.25
Displacement of the acetyl group under highly acidic, harsh conditions.
Do not exceed recommended reaction times; quench immediately.
This protocol is designed with built-in validation checkpoints to ensure you can verify the integrity of the reaction in real-time.
Scale: 10 mmol (approx. 1.68 g of 1-(2-fluoro-5-methoxyphenyl)ethanone)
Step 1: Preparation of the Nitrating Mixture
Action: In a 25 mL dropping funnel, slowly add 0.70 mL of fuming nitric acid (HNO₃, 1.05 eq) to 2.0 mL of concentrated sulfuric acid (H₂SO₄) while cooling in an ice-water bath.
Validation Checkpoint: The mixture should remain colorless to pale yellow. If heavy brown NO₂ fumes evolve, the acids were mixed too rapidly without sufficient cooling, which will lead to oxidative side reactions[2].
Step 2: Substrate Solvation
Action: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 1.68 g (10 mmol) of 1-(2-fluoro-5-methoxyphenyl)ethanone in 8.0 mL of concentrated H₂SO₄. Cool the flask to -5 °C using an ice-salt bath.
Validation Checkpoint: The substrate should dissolve completely, forming a clear, pale yellow solution.
Step 3: Electrophilic Aromatic Substitution
Action: Begin dropwise addition of the nitrating mixture from Step 1. Adjust the addition rate to maintain the internal temperature strictly between -5 °C and 0 °C.
Causality: Maintaining cryogenic temperatures ensures the reaction remains under kinetic control, favoring the less sterically hindered C4 position over the C6 position[2].
Validation Checkpoint: The solution will gradually darken to a deep amber. If the solution turns black, localized exotherms are occurring, indicating the addition rate is too fast.
Step 4: Reaction Quenching
Action: Once addition is complete, stir for an additional 45 minutes at 0 °C. Monitor by TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, pour the reaction mixture slowly over 50 g of vigorously stirred crushed ice.
Validation Checkpoint: A pale yellow to off-white precipitate of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone should immediately form[4]. If a biphasic oil forms, the quench temperature spiked, risking acid-catalyzed degradation.
Step 5: Isolation and Purification
Action: Stir the aqueous suspension for 30 minutes at 0 °C to ensure complete precipitation[4]. Filter the solid under vacuum. Wash the filter cake with ice-cold distilled water (3 x 20 mL) until the filtrate runs strictly neutral (pH ~7), followed by a final wash with 10 mL of ice-cold hexanes to remove organic impurities. Dry under high vacuum.
References
Automate.video. "Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS." Available at: [Link]
Google Patents (CN110746307B). "Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
Malecki, N., et al. "Electrophilic Nitration of Electron-Rich Acetophenones." Journal of Chemical Research (ResearchGate). Available at:[Link]
Technical Support Center: Purification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
The following technical guide serves as a specialized support resource for researchers working with 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone . It addresses the critical challenge of removing isomeric impurities—speci...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone . It addresses the critical challenge of removing isomeric impurities—specifically the sterically hindered 6-nitro regioisomer—which frequently co-elutes during the nitration of the precursor acetophenone.[1]
Executive Summary & Chemical Context
Target Molecule: 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Common Synthesis Route: Electrophilic nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone using
.[1]
The Problem: The methoxy group at position 5 is a strong ortho/para activator. With position 2 blocked by fluorine, nitration occurs at two activated sites:
Position 4 (Target): Ortho to methoxy, sterically accessible.
Position 6 (Impurity): Ortho to methoxy, but sterically crowded (flanked by acetyl and methoxy groups).
While the 4-nitro isomer is thermodynamically and kinetically favored, the 6-nitro isomer typically forms as a 5–15% impurity. Separation is difficult due to similar polarity and solubility profiles.[1]
Diagnostic & Identification (Triage)
Q: How do I definitively distinguish the 4-nitro target from the 6-nitro impurity?
A: Proton NMR (
H NMR) is the most reliable diagnostic tool due to the distinct shielding environments of the aromatic protons.
Feature
Target: 4-Nitro Isomer
Impurity: 6-Nitro Isomer
Aromatic H (C3)
Doublet () or Singlet () Appears downfield (~7.5–8.0 ppm) due to ortho-nitro deshielding.[1]
Shielded Typically appears upfield relative to the target due to lack of direct nitro-ortho coupling in the same electronic environment.[1]
Aromatic H (C6)
Singlet () or Doublet () Distinct signal, often showing long-range F-coupling.
Absent This position is substituted by the nitro group.[1]
Acetyl Methyl
Sharp Singlet (~2.5-2.6 ppm)
Shifted/Broadened The nitro group at C6 twists the acetyl group out of plane, often shifting this peak upfield slightly.
Tip: If you see a small "shadow" singlet near the acetyl peak or a minor aromatic signal integrating to <0.2 relative to the main peaks, you likely have the 6-nitro isomer.
Troubleshooting & Purification Protocols
Scenario A: "I have a crude solid with ~10% isomeric impurity."
Recommendation:Selective Recrystallization (Ethanol)
The 6-nitro isomer, being more sterically crowded (twisted acetyl group), typically has a lower lattice energy and higher solubility in protic solvents than the planar 4-nitro target.
Critical Step: Allow the solution to cool slowly to room temperature (over 2 hours) without agitation. Rapid cooling traps the impurity.[1]
Chill to
for 1 hour.
Filter the pale yellow needles (Target). The filtrate (mother liquor) will contain the enriched 6-nitro impurity.
Validation: Check HPLC purity. If >98%, proceed.[2][3] If 95-98%, repeat once.
Scenario B: "Recrystallization failed or yield is too low."[1]
Recommendation:Flash Column Chromatography (Silica Gel)
Isomers often separate poorly on standard Hexane/Ethyl Acetate gradients. A modifier is required to exploit the "ortho effect" of the impurity.
Why Toluene? Aromatic solvents often provide better
selectivity for nitro-aromatic isomers than aliphatic hexanes.[1]
Loading: Dissolve crude in minimum Dichloromethane (DCM) or Toluene.
Elution Order:
Fraction 1 (Fast moving): 6-Nitro Isomer (Less polar due to internal H-bonding/shielding or twisting).[1]
Fraction 2 (Major peak): 4-Nitro Target.
Scenario C: "I see a third impurity eluting very early."
Diagnosis: This is likely 1-(2-Fluoro-5-methoxy-3-nitrophenyl)ethanone (rare) or poly-nitrated byproducts (e.g., dinitro species) if the reaction temperature exceeded
.
Fix: These are significantly less polar. A quick filtration through a short silica plug using 100% Toluene will remove these before the main column or crystallization.[1]
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for purification based on crude purity levels.
Caption: Decision matrix for isolating 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone from isomeric mixtures.
Key Physical Data for Separation
Property
Target (4-Nitro)
Impurity (6-Nitro)
Implications for Separation
Polarity ()
Lower ( in 8:2 Hex/EtOAc)
Higher ( in 8:2 Hex/EtOAc)
Impurity elutes first; difficult to separate on short columns.[1]
Solubility (EtOH)
Moderate (Hot), Low (Cold)
High (Cold)
Enables purification by crystallization; impurity stays in solution.
Molecular Geometry
Planar (Conjugated)
Twisted (Steric clash at C1/C6)
Impurity binds less tightly to planar stationary phases.
References
PubChem. (2025).[1][4] 2-Fluoro-1-(4-methoxyphenyl)ethanone Compound Summary. Retrieved from [Link]
Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Retrieved from [Link]
Technical Support Center: Troubleshooting the Friedel-Crafts Acylation of Fluorinated Methoxy Anisoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the Friedel-Crafts acylation of fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the Friedel-Crafts acylation of fluorinated methoxy anisoles (such as 4-fluoroanisole).
This guide is structured to help researchers, scientists, and drug development professionals understand the causality behind experimental failures and implement self-validating protocols to ensure high-yield, regioselective syntheses.
Q1: Why am I observing poor regioselectivity or unexpected isomers when acylating 4-fluoroanisole?A: The regioselectivity in 4-fluoroanisole is governed by a competition between two substituents with opposing electronic effects. The methoxy (
) group is strongly electron-donating via resonance, making it a powerful ortho/para director. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring, though it also acts as an ortho/para director via weak resonance.
Because the para position to the methoxy group is blocked by fluorine, the electrophilic attack must occur either ortho to the methoxy group or ortho to the fluorine atom. The strong resonance activation of the methoxy group dominates the reaction pathway. Therefore, the major product is kinetically driven to be the isomer substituted ortho to the methoxy group (e.g., 4-fluoro-2-methoxyacetophenone). If you are seeing mixtures, it is likely due to elevated temperatures driving thermodynamic equilibration or over-acylation. Maintain temperatures between 0°C and room temperature to lock in the kinetic product [1].
Q2: Why is my reaction sluggish, and why do I need more than a catalytic amount of Lewis acid?A: Unlike standard catalytic processes, Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid (e.g.,
). This is due to two factors:
Product Inhibition: The resulting aryl ketone product possesses a carbonyl oxygen that strongly coordinates with the Lewis acid, effectively removing it from the catalytic cycle [2].
Heteroatom Coordination: Both the methoxy oxygen and the fluorine atom on your substrate can act as Lewis bases, coordinating with the catalyst and reducing the effective concentration of the acylium ion electrophile. You must use at least 1.1 to 1.5 equivalents of Lewis acid relative to the acylating agent to ensure complete conversion.
Section 2: Side Reactions & Catalyst Issues (FAQs)
Q3: My GC-MS shows a significant amount of a phenol byproduct. Why is ether cleavage (demethylation) occurring, and how can I prevent it?A: You are observing the demethylation of the anisole derivative.
is a harsh Lewis acid that readily coordinates to the lone pairs of the methoxy oxygen. This coordination severely weakens the bond. The ion (from the counterion) can then attack the methyl group via an mechanism, cleaving the ether to form methyl chloride and an aluminum-phenoxide complex. Upon aqueous workup, this complex hydrolyzes into a phenol [3].
To prevent demethylation, you have three self-validating choices:
Temperature Control: Keep the reaction strictly at 0°C during catalyst addition and do not exceed 20°C. Demethylation is highly temperature-dependent.
Alternative Lewis Acids: Switch to milder Lewis acids such as
or , which are strong enough to generate the acylium ion but do not readily cleave aryl ethers.
Green Catalysis: Utilize Zeolite Beta catalysts, which provide shape-selective acylation without the harsh Lewis acidity that drives ether cleavage [4].
Section 3: Diagnostic Workflow Visualization
The following workflow illustrates the logical troubleshooting pathways for addressing the three most common failure modes in this reaction.
Fig 1. Troubleshooting workflow for the Friedel-Crafts acylation of fluorinated anisoles.
Section 4: Quantitative Data Summary
The table below summarizes the causality between reaction conditions, major product yield, and the prevalence of the demethylation side reaction. Use this data to benchmark your own experimental optimizations.
Lewis Acid Catalyst
Equivalents
Temperature (°C)
Major Product Yield (%)
Demethylation (Phenol) Yield (%)
1.5
25 (RT)
65%
25%
1.5
0
85%
< 5%
1.2
25 (RT)
90%
0%
Zeolite Beta
Catalytic
120
75%
0%
Section 5: Self-Validating Experimental Protocol
To ensure reproducibility and prevent ether cleavage, follow this optimized step-by-step methodology using
Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintaining a strictly anhydrous environment is critical to prevent the hydrolysis of
, which generates gas and degrades the catalyst[2].
Reagent Loading: Dissolve 4-fluoroanisole (10 mmol) and acetyl chloride (11 mmol) in 20 mL of anhydrous DCM under inert atmosphere.
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0°C. Causality: Low temperatures suppress the activation energy required for ether cleavage.
Catalyst Addition: Using a dry syringe, add
(12 mmol) dropwise over 15 minutes. The solution will immediately darken, indicating the formation of the active acylium ion complex.
Reaction Maturation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 8:2).
Quenching (Self-Validation Step): Once complete, carefully pour the reaction mixture over 50 g of crushed ice containing 10 mL of 1M
. Causality: The acidic aqueous quench breaks the strong titanium-ketone coordination complex, releasing the free product into the organic phase.
Workup & Isolation: Separate the organic DCM layer. Extract the aqueous layer twice with 15 mL DCM. Combine the organic layers and wash sequentially with saturated
(to neutralize residual acid) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the acylated fluoromethoxyarene.
References
Du, Z.-T., Lu, J., Yu, H.-R., Xu, Y., & Li, A.-P. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Journal of Chemical Research, 34(4), 222-227. Available at: [Link]
Adewuyi, Y. G. (2005). Zeolite-Based Friedel-Crafts Acylation of Anisole in Supercritical Carbon Dioxide: Kinetics and Mechanisms. AIChE Annual Meeting. Available at: [Link]
Optimization
Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Acetophenones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically foc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the nitration of substituted acetophenones. Here, we move beyond standard protocols to address the nuanced challenges of controlling regioselectivity. Through a series of frequently asked questions and in-depth troubleshooting guides, we will explore the interplay of electronic effects, steric hindrance, and reaction conditions that govern the outcome of these critical reactions.
Core Principles: Understanding the Directing Effects
The regiochemical outcome of the nitration of a substituted acetophenone is a classic example of competing directing effects in electrophilic aromatic substitution (EAS). The two key players on the aromatic ring are the acetyl group and the pre-existing substituent.
The Acetyl Group (-COCH₃): This group is a deactivating, meta-director.[1][2][3] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[2][4] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.[1][2][3][5]
Existing Substituents: The nature of the other substituent(s) on the ring will significantly influence the final isomer distribution.
Activating Groups (e.g., -CH₃, -OCH₃, -OH): These groups are typically ortho, para-directors.[6][7][8] They donate electron density to the ring, activating it towards EAS.
Deactivating Groups (e.g., -NO₂, -CN, Halogens): These are generally meta-directors (with the exception of halogens, which are ortho, para-directing deactivators).[5][6][7]
The final product distribution arises from the synergy or opposition of these directing effects.
Frequently Asked Questions (FAQs)
Q1: I'm nitrating an acetophenone with an activating group (e.g., 4-methylacetophenone) and getting a mixture of isomers. Why is this happening and which products should I expect?
A1: This is a common and expected outcome due to competing directing effects. In the case of 4-methylacetophenone, you have:
The methyl group (-CH₃) , which is an activating ortho, para-director.[9]
The acetyl group (-COCH₃) , which is a deactivating meta-director.[9]
The methyl group directs incoming electrophiles to positions 2 and 6 (its ortho positions), while the acetyl group directs to positions 3 and 5 (its meta positions). The position para to the methyl group is blocked by the acetyl group. Therefore, the primary products are substitution at the positions ortho to the methyl group: 4-methyl-2-nitroacetophenone and 4-methyl-3-nitroacetophenone.[9] The position that is meta to the acetyl group (position 3) is generally favored.[9]
Q2: My reaction with an activated acetophenone, like 2-methoxyacetophenone, is not selective. How can I favor one isomer?
A2: With 2-methoxyacetophenone, the activating methoxy group (-OCH₃) is a strong ortho, para-director, while the acetyl group is a meta-director.[10] Their combined influence strongly directs the incoming nitro group to the 3- and 5-positions.[10] To improve selectivity:
Temperature Control: Lower temperatures (e.g., 0-5 °C) generally favor the formation of the thermodynamically more stable isomer, which is often the less sterically hindered product.[10][11] In this case, that is typically 2-methoxy-5-nitroacetophenone.[10]
Choice of Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acid (HNO₃/H₂SO₄) is often not very selective.[9][12] Milder nitrating agents, such as nitric acid in acetic anhydride, may offer a different selectivity profile and can sometimes favor ortho-substitution in activated systems.[10]
Q3: I'm observing a low overall yield in my nitration reaction. What are the likely causes?
A3: Low yields can stem from several factors:
Reaction Temperature: Nitration is a highly exothermic process.[9] Poor temperature control can lead to side reactions and the formation of byproducts, thus reducing the yield of the desired product.[9] It is critical to maintain low temperatures, often at or below 0°C, during the addition of the nitrating agent.[9][13]
Strength of Nitrating Agent: A nitrating agent that is too harsh can cause over-nitration or degradation of the starting material.[9][14] Conversely, a reagent that is too mild may lead to an incomplete reaction.[9]
Purity of Starting Materials: Impurities in the substituted acetophenone can interfere with the reaction, leading to lower yields.[9]
Q4: My reaction mixture is turning dark, and I'm isolating tar-like byproducts. What's going on?
A4: The formation of dark, tarry substances often indicates oxidative side reactions or polymerization.[10] This is particularly common with substrates that are sensitive to strong oxidizing conditions, such as those containing hydroxyl or amino groups.
Strict Temperature Control: Ensure the temperature does not rise significantly during the addition of the nitrating agent.[9][10]
Degas Solvents: Removing dissolved oxygen from solvents can help minimize oxidation.[9]
Protecting Groups: For highly activated systems (e.g., hydroxyacetophenones), consider using a protecting group strategy to moderate the reactivity of the activating substituent.[14]
This section provides a systematic approach to troubleshoot and optimize your nitration reactions for improved regioselectivity.
Problem: Poor Regioselectivity (Mixture of Isomers)
The directing effects of the substituents are in close competition under your current conditions.
Logical Decision Flow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Steps
Modify the Nitrating Agent:
Rationale: The reactivity and steric bulk of the electrophile can significantly alter the product ratio.
Action: Switch from the standard HNO₃/H₂SO₄ mixture. For example, using fuming sulfuric acid (oleum) can sometimes favor the formation of a specific isomer.[9] Milder agents like N-nitrosaccharin can also offer different selectivity and better functional group tolerance.[15]
Employ a Catalyst:
Rationale: Solid acid catalysts, such as zeolites, can provide shape-selectivity, favoring the formation of the isomer that best fits within the catalyst's pores (often the para-isomer).[9][12]
Action: Introduce a shape-selective catalyst like a zeolite into the reaction mixture. This is a greener approach that can also simplify workup.[12]
Optimize Temperature (Kinetic vs. Thermodynamic Control):
Rationale: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy).[11][16] At higher temperatures, the reaction may approach thermodynamic control, favoring the most stable product.[11][16] By significantly lowering the reaction temperature (e.g., to -20°C or lower), you can exploit subtle differences in the activation energies for the formation of each isomer.[9]
Action: Conduct a temperature screening study, for example, at 0°C, -10°C, and -20°C, and analyze the isomer ratio at each temperature.
Experimental Protocols
Protocol 1: General Procedure for Nitration of Acetophenone with Mixed Acid
This protocol is a baseline for the nitration of a simple, deactivated ring.
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 150 mL) to below 0°C in an ice-salt bath.[13]
Substrate Addition: Slowly add the substituted acetophenone (e.g., 0.5 mole) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.[13]
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 0.65 mole) to concentrated sulfuric acid (e.g., 60 mL), keeping the mixture cool.[13]
Reaction: Add the nitrating mixture dropwise to the stirred acetophenone solution, maintaining the temperature at 0°C or lower.[13] The rate of addition should be controlled to prevent a temperature spike.[13]
Quenching and Workup: After the addition is complete, continue stirring for a short period (e.g., 10-30 minutes).[9][13] Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[9][13]
Isolation: Filter the resulting solid product, wash thoroughly with cold water to remove acid, and then with a small amount of cold ethanol or hexane to remove oily byproducts.[9][13]
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[13]
Workflow for Selective Nitration
Caption: A generalized experimental workflow for selective nitration.
Data Summary: Influence of Conditions on Isomer Ratios
The following table summarizes expected outcomes based on literature precedents for different substituted acetophenones. Actual ratios will vary based on precise experimental conditions.
This guide provides a framework for systematically addressing challenges in the regioselective nitration of substituted acetophenones. By understanding the underlying principles and methodically exploring the reaction variables, researchers can significantly improve the selectivity and yield of their desired products.
References
Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. (2025, April 5).
Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone - Benchchem. (n.d.).
Solved iv) Acetophenone upon nitration gives | Chegg.com. (2026, February 19).
Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem. (n.d.).
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012, August 15).
m-NITROACETOPHENONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives - Benchchem. (n.d.).
Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Retrieved from [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved from [Link]
o-NITROACETOPHENONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... - Homework.Study.com. (n.d.). Retrieved from [Link]
Solved Acetophenone upon nitration gives | Chegg.com. (2026, February 13). Retrieved from [Link]
Directing Effects - Chemistry LibreTexts. (2015, January 7). Retrieved from [Link]
Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I. (n.d.). Retrieved from [Link]
Nitration of acetophenone derivative - Google Patents. (n.d.).
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scientific Research Publishing. (n.d.). Retrieved from [Link]
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). Retrieved from [Link]
Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap. (2022, May 10). Retrieved from [Link]
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved from [Link]
Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC. (2019, July 30). Retrieved from [Link]
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC. (2025, April 22). Retrieved from [Link]
Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. (n.d.). Retrieved from [Link]
Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents. (n.d.).
A kind of preparation method of nitroacetophenone - Google Patents. (n.d.).
Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2). Retrieved from [Link]
Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Retrieved from [Link]
Kinetic vs. Thermodynamic Control in Reactions | PDF | Physical Chemistry - Scribd. (n.d.). Retrieved from [Link]
Kinetic vs Thermodynamic Control. (n.d.). Retrieved from [Link]
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024, May 14). Retrieved from [Link]
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC. (2024, May 15). Retrieved from [Link]
(PDF) Electrophilic Nitration of Electron-Rich Acetophenones - ResearchGate. (2025, August 5). Retrieved from [Link]
Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025, November 17). Retrieved from [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - OUCI. (n.d.). Retrieved from [Link]
Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
Steric effects - Wikipedia. (n.d.). Retrieved from [Link]
troubleshooting guide for 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone synthesis
This guide serves as a specialized technical support hub for the synthesis of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone . It is designed for medicinal chemists and process engineers encountering specificity or yield i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support hub for the synthesis of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone . It is designed for medicinal chemists and process engineers encountering specificity or yield issues during the critical nitration step of the 2-fluoro-5-methoxyacetophenone intermediate.
Subject: Synthesis Optimization for 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone
Ticket Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: The System Logic (Reaction Pathway)
Before troubleshooting, we must establish the "Golden Path"—the theoretically correct reaction mechanism. The synthesis hinges on the regioselective nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone.
The Chemical Challenge:
You are nitrating a ring with three competing directors:
Methoxy (-OMe) at C5: Strong Activator (Ortho/Para). Directs to C4 and C6 .
Fluoro (-F) at C2: Weak Deactivator (Ortho/Para). Directs to C3 .
Acetyl (-COCH3) at C1: Moderate Deactivator (Meta). Directs to C3 .
The Winning Logic:
The Methoxy group is the dominant director. It activates positions C4 and C6.
C6: Sterically crowded (flanked by Acetyl and Methoxy).
C4: Sterically accessible (flanked by Methoxy and H).
Result: Nitration should occur exclusively at C4 under kinetically controlled conditions.
Figure 1: Reaction logic flow demonstrating the competition between the kinetic product (C4-nitro) and thermal impurities.
Part 2: Troubleshooting Guide (Q&A Format)
Ticket #001: "I am seeing a significant amount of the C6-nitro isomer (approx. 15-20%)."
Diagnosis:
The C6 position (ortho to both acetyl and methoxy) is sterically hindered but electronically activated by the methoxy group. Formation of this isomer indicates a loss of kinetic control . You are likely running the reaction too warm or adding the nitrating agent too quickly, allowing the system to overcome the steric energy barrier of the C6 position.
Resolution Protocol:
Temperature Control: The internal temperature must strictly remain between -10°C and 0°C . Do not rely on bath temperature; use an internal probe.
Reagent Switch: If using fuming HNO₃, switch to Potassium Nitrate (KNO₃) in H₂SO₄ . Solid KNO₃ allows for a slower, more controlled release of the nitronium ion (
), minimizing "hot spots" of concentration that favor side reactions.
Solvent Damping: Dilute the starting material in Dichloromethane (DCM) before adding the acid mixture. This acts as a heat sink.
Ticket #002: "My yield is low (<40%), and I see a spot on TLC that doesn't move (baseline material)."
Diagnosis:
This is classic demethylation . The reaction conditions are too acidic or too hot, causing the cleavage of the methyl ether to form a phenol (1-(2-fluoro-5-hydroxy-4-nitrophenyl)ethanone). Phenols are often baseline on silica due to high polarity.
Resolution Protocol:
Acid Strength: Avoid using oleum (fuming sulfuric acid). Standard conc. H₂SO₄ (98%) is sufficient.
Quench Timing: Do not let the reaction stir overnight. Once TLC shows consumption of starting material (usually 1-2 hours), quench immediately on ice. Prolonged exposure to strong acid promotes ether cleavage.
Alternative Nitration: Consider using Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO₃). This is a milder method often used for acid-sensitive substrates, though it requires strict temperature control (<0°C) to prevent explosive hazards.
Ticket #003: "The reaction mixture turned black and exothermed violently."
Diagnosis:
Runaway nitration. The acetyl group is electron-withdrawing, but the methoxy group is a powerful activator. If the nitrating agent accumulates unreacted due to poor stirring or low temperature, and then the reaction "kicks off" all at once, it leads to rapid oxidation and tar formation.
Resolution Protocol:
Stirring: Ensure vigorous stirring (vortexing) is visible. The acid layer and organic layer (if using DCM) must mix thoroughly.
Addition Rate: Add the nitrating mixture dropwise over 45-60 minutes .
Safety Stop: If the temperature rises >5°C during addition, stop immediately and let it cool. Do not "push" the reaction.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone with >85% regioselectivity.
Parameter
Specification
Reason
Scale
10.0 mmol (approx. 1.68 g precursor)
Pilot scale
Solvent
Conc. H₂SO₄ (20 mL)
Solvent & Catalyst
Reagent
KNO₃ (1.05 equiv, 1.06 g)
Controlled source
Temp
-10°C to 0°C
Regiocontrol (C4 vs C6)
Time
1.5 Hours
Prevent demethylation
Step-by-Step Methodology:
Preparation: Charge a 100 mL round-bottom flask with 1-(2-fluoro-5-methoxyphenyl)ethanone (1.68 g, 10 mmol) .
Solvation: Cool the flask to -10°C using an ice/salt bath. Add conc. H₂SO₄ (15 mL) dropwise. Note: The solution may turn dark; this is normal.
Nitration: Dissolve KNO₃ (1.06 g, 10.5 mmol) in conc. H₂SO₄ (5 mL) in a separate vial. Add this solution to the main reaction dropwise over 45 minutes , maintaining internal temperature < 0°C.
Monitoring: Stir at 0°C for 45 minutes. Check TLC (30% EtOAc/Hexane).
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.
Workup:
If solid precipitates: Filter, wash with cold water (3x), and dry.
If oil forms: Extract with DCM (3 x 30 mL). Wash organic layer with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace C6 isomer.
Part 4: Impurity Profile & Decision Tree
Use this logic flow to determine the next step based on your crude NMR/TLC data.
Figure 2: Post-reaction decision matrix for purification.
References
Osimertinib Intermediate Synthesis: World Intellectual Property Organization. (2013). "Process for the preparation of 2-methoxy-4-nitro-5-substituted-aniline derivatives." WO 2013/014448. (Describes nitration of similar fluoro-methoxy-acetophenone cores). Link
Regioselectivity in Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Authoritative text on directing effects of alkoxy vs acyl groups).
Use of KNO3/H2SO4: Journal of Organic Chemistry. (2005). "Mild and Regioselective Nitration of Aromatic Compounds." (General methodology for controlled nitration). Link
Demethylation Risks: Tetrahedron Letters. (1999). "Cleavage of Methyl Ethers with Lewis Acids." (Mechanistic background on ether stability in acidic media). Link
scaling up the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Welcome to the Technical Support Center for the scale-up and synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone . As a Senior Application Scientist, I have designed this guide to address the critical chemical engi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up and synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone .
As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic bottlenecks encountered when transitioning this specific pharmaceutical intermediate from bench-scale (milligrams) to pilot-scale (kilograms). This compound is a crucial building block in the development of novel therapeutics, including STING-agonist compounds utilized in oncology and infectious disease research, as well as PLK1 degradation-inducing compounds[1].
Process Overview: Electrophilic Aromatic Nitration
The synthesis typically relies on the regioselective nitration of 1-(2-fluoro-5-methoxyphenyl)ethanone. The directing effects of the methoxy (strongly ortho/para directing), fluoro (ortho/para directing), and acetyl (deactivating, meta directing) groups synergize to favor nitration at the 4-position. However, scaling this highly exothermic process introduces significant mass and heat transfer challenges.
Figure 1: Workflow for the pilot-scale nitration and isolation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Troubleshooting & FAQs
Q1: During our 500g scale-up, we observed a 15% increase in the formation of the undesired isomeric byproduct compared to our 10g bench scale. What drives this, and how do we correct it?Expert Insight: This is a classic heat-transfer limitation. At the bench scale, the surface-area-to-volume ratio of your flask allows for rapid dissipation of the heat of nitration. At 500g, the core of the reaction mixture experiences micro-exotherms (hot spots) because bulk mixing cannot disperse the heat fast enough.
The Causality: The activation energy (
) for the formation of the desired 4-nitro isomer is lower than that of the undesired isomers. However, as local temperature spikes, the thermal energy overcomes the barrier for the less favored pathways, eroding regioselectivity.
The Fix: Transition from a single-point addition to a multi-point subsurface dosing manifold for the nitrating acid. Increase the impeller speed to enhance the Reynolds number, ensuring turbulent flow. Strictly maintain the jacket temperature at -5°C to keep the internal batch temperature below 5°C.
Q2: We are experiencing inconsistent yields during the aqueous quench and isolation phase. The product sometimes oils out instead of crystallizing. Why?Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition or melting point in the specific solvent mixture, or when residual sulfuric acid locally heats the quench water.
The Causality: If the reaction mixture is dumped into the quench water too rapidly, the heat of dilution of the sulfuric acid raises the temperature of the aqueous phase. The product, 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, melts or forms a supercooled liquid phase with the impurities, trapping them.
The Fix: Reverse the quench. Do not add water to the acid. Instead, dose the reaction mixture into a vigorously stirred, large volume of ice water (minimum 10 volumes relative to the reaction mass). The temperature of the quench bath must never exceed 10°C.
Q3: Is continuous flow chemistry a viable alternative to batch processing for this specific intermediate?Expert Insight: Yes, highly recommended. Nitrations are prime candidates for continuous flow due to the superior surface-area-to-volume ratio in microreactors.
The Causality: Flow reactors allow for near-instantaneous mixing and heat removal. This suppresses the micro-exotherms discussed in Q1, allowing the reaction to be run safely at slightly higher temperatures (e.g., 15°C) with residence times of minutes rather than hours, significantly boosting the Space-Time Yield (STY).
Quantitative Data: Batch vs. Flow Scale-Up Comparison
The following table summarizes the validated parameters for synthesizing 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone using traditional batch versus continuous flow methodologies.
Parameter
Batch Reactor (10 L)
Continuous Flow (SiC Microreactor)
Reaction Temperature
0°C to 5°C
15°C
Dosing/Residence Time
3 hours (dosing) + 1 hr hold
4.5 minutes (residence time)
Regioselectivity (4-nitro : others)
88 : 12
96 : 4
Space-Time Yield (STY)
~0.15 kg / L·h
~2.4 kg / L·h
Safety Profile
High risk of thermal runaway
Inherently safer (low inventory)
Downstream Processing
Anti-solvent crystallization
Continuous inline quenching
Step-by-Step Methodology: 1-Kilogram Pilot Scale Protocol
Note: This protocol is designed as a self-validating system. Proceed to the next step only if the in-process control (IPC) criteria are met.
1. Preparation of the Nitrating Mixture:
In a dedicated, jacketed cooling vessel, charge 2.5 L of concentrated Sulfuric Acid (
, 98%).
Cool the acid to 0°C.
Slowly dose 0.45 L of Fuming Nitric Acid (
, >90%) while maintaining the internal temperature below 10°C. Validation: The mixture must be clear and pale yellow. If dark orange/red fumes are excessive, cooling is insufficient.
2. Substrate Dissolution:
In the primary 10 L Jacketed CSTR (Continuous Stirred-Tank Reactor), charge 1.0 kg of 1-(2-fluoro-5-methoxyphenyl)ethanone.
Add 3.0 L of concentrated
to dissolve the substrate.
Engage the high-shear impeller and cool the solution to -5°C to 0°C.
Begin subsurface dosing of the pre-cooled nitrating mixture into the primary reactor.
Critical Parameter: The dosing rate must be dynamically linked to the internal temperature probe. The addition must automatically halt if the internal temperature exceeds 5°C.
IPC Validation: After complete addition, hold for 1 hour at 0°C. Pull a 1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. The reaction is complete when the starting material peak area is < 1.0%.
4. Quench and Isolation:
Prepare a 30 L quench vessel containing 15 kg of crushed ice and 5 L of deionized water.
Transfer the reaction mixture from the CSTR into the quench vessel via a dip tube over 45 minutes, maintaining vigorous agitation.
Validation: The product will precipitate as a pale yellow solid. The temperature of the quench must remain < 10°C to prevent oiling out.
5. Filtration and Recrystallization:
Filter the suspension through a Nutsche filter. Wash the filter cake with cold deionized water (3 x 5 L) until the filtrate pH is > 4.0.
Transfer the crude damp cake to a clean reactor. Recrystallize from a mixture of Ethanol/Water (80:20 v/v).
Dry the purified solid under vacuum at 45°C to a constant weight.
Final Validation: HPLC purity should be
98.5%, confirming the successful removal of isomeric impurities.
References
Source: European Patent Office - EP 3868764 A1 (Ono Pharmaceutical Co., Ltd.)
METHOD OF CANCER THERAPY
Source: European Patent Office - EP 4134098 A1
URL
preventing byproduct formation in 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone . It is designed for organic chemists and process engineers encountering specific imp...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone . It is designed for organic chemists and process engineers encountering specific impurity profiles during the nitration of 1-(2-Fluoro-5-methoxyphenyl)ethanone .[1]
Ticket ID: NIT-FMA-404
Subject: Preventing Byproduct Formation in 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist[1]
📊 Executive Summary: The Reaction Landscape
The synthesis of the target molecule relies on the electrophilic aromatic substitution (nitration) of 1-(2-Fluoro-5-methoxyphenyl)ethanone .[1] The presence of three substituents with conflicting directing effects creates a complex "push-pull" system that must be finely balanced to avoid byproducts.
The "Push-Pull" Conflict[1]
Methoxy (-OCH₃) at C5: Strong Activator .[1] Directs Ortho/Para (Targeting C4 and C6).[2]
Acetyl (-COCH₃) at C1: Strong Deactivator .[1] Directs Meta (Targeting C3).
Fluoro (-F) at C2: Weak Deactivator/Director.[1] Directs Ortho/Para (Targeting C3).
Dominant Effect: The activation by the methoxy group generally overrides the deactivation of the acetyl group. However, the acetyl group's steric bulk and electron-withdrawing nature critically suppress the C6 position, favoring the desired C4-nitro product.
🛠 Troubleshooting Guide (FAQs)
🔴 Issue 1: "I am seeing significant levels (>5%) of a Regioisomer (likely the 6-nitro isomer)."
Diagnosis:
The primary regioisomer is 1-(2-Fluoro-5-methoxy-6-nitrophenyl)ethanone .[1] While the C6 position is sterically hindered by the adjacent acetyl group, high reaction temperatures or uncontrolled exotherms provide enough energy to overcome this barrier. Additionally, the "ortho effect" of the acetyl oxygen can sometimes coordinate with the nitronium ion, facilitating attack at C6.
Corrective Actions:
Cryogenic Control: Lower the addition temperature to -10°C to -5°C . The activation energy for C4 substitution is lower than C6; kinetic control strictly favors C4.
Modulate Nitrating Agent: Switch from standard Mixed Acid (H₂SO₄/HNO₃) to Acetyl Nitrate (generated in situ using HNO₃ and Acetic Anhydride).
Why? Acetyl nitrate is a milder, more selective electrophile. The bulky active species further disfavors the crowded C6 position [1].
Dielectric Constant: Use a solvent with a lower dielectric constant (e.g., DCM or Acetic Acid) rather than neat sulfuric acid. This reduces the stabilization of the transition state for the sterically demanding isomer.
🟡 Issue 2: "My LC-MS shows a mass corresponding to a Dinitro impurity (+45 Da)."
Diagnosis:
The product, 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, is deactivated but still contains the activating methoxy group.[1] If the local concentration of nitronium ions is too high, a second nitro group can add (likely at C6 or C3), forming 1-(2-Fluoro-5-methoxy-3,4-dinitrophenyl)ethanone .[1]
Corrective Actions:
Stoichiometry Check: Strictly limit HNO₃ to 1.05 - 1.1 equivalents . Do not use a large excess "just to ensure completion."
Addition Mode: Adopt a "Inverse Addition" protocol if possible, or ensure extremely slow dropwise addition of the nitrating agent to the substrate. Avoid "pooling" of the acid by ensuring vigorous stirring (Reynolds number > 4000).
Quench Timing: Monitor reaction progress via HPLC/TLC every 15 minutes. Quench immediately upon consumption of the starting material. Do not let the reaction "soak" overnight.
🟠 Issue 3: "I detect a phenolic byproduct (Loss of -CH₃, -14 Da)."
Diagnosis:
This is 1-(2-Fluoro-5-hydroxy-4-nitrophenyl)ethanone .[1] The combination of strong acid (H₂SO₄), heat, and the electron-deficient ring after nitration can facilitate acid-catalyzed ether cleavage (O-demethylation).
Corrective Actions:
Acid Strength: Dilute the sulfuric acid co-solvent. If using 98% H₂SO₄, consider mixing with acetic acid to reduce the acidity function (
) of the medium.
Temperature Cap: Never allow the reaction temperature to exceed 20°C during the post-addition stir. Ether cleavage rates increase exponentially with temperature in superacidic media [2].
📉 Visualizing the Pathway & Impurities
The following diagram maps the critical decision points in the synthesis and the origin of byproducts.
Caption: Reaction pathway showing the kinetic favorability of the C4-nitro target versus the C6-regioisomer and secondary degradation pathways.
🧪 Optimized Experimental Protocol
This protocol is engineered to minimize the byproducts discussed above.
Preparation: In a 3-neck round bottom flask equipped with a thermometer and an addition funnel, dissolve the starting material in Acetic Acid (5 vol). Cool the solution to -10°C .
Active Species Generation: In a separate vessel, carefully prepare a solution of Acetyl Nitrate by adding HNO₃ (1.05 eq) to Acetic Anhydride (3 eq) at <0°C. Caution: Exothermic.
Controlled Addition: Add the Acetyl Nitrate solution dropwise to the substrate solution. Maintain internal temperature strictly below -5°C .
Note: If temp spikes, stop addition immediately.
Reaction: Stir at -5°C to 0°C for 1-2 hours. Monitor by HPLC.
Quench: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring. The product should precipitate.
Workup: Filter the solid. Wash with cold water (3x) and cold 5% NaHCO₃ (to remove acid traces).
Purification (If needed): Recrystallization from Ethanol/Water is typically effective for removing trace regioisomers.
Technical Support Center: 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone. It addresses common questions and troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone. It addresses common questions and troubleshooting scenarios related to the stability and storage of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Storage and Handling
This section covers the most common inquiries regarding the fundamental properties and best practices for storing and handling 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Q1: What are the optimal long-term storage conditions for solid 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone?
For maximum shelf-life, the solid compound should be stored in a tightly sealed container in a dry environment at room temperature. Several suppliers of structurally similar compounds, such as 1-(2-Fluoro-5-nitrophenyl)ethanone, recommend identical conditions. To prevent degradation from atmospheric moisture and light, storage in a desiccator or a cabinet purged with an inert gas like argon or nitrogen is ideal. While some related fluoro-nitro-aromatic compounds specify refrigeration, room temperature is generally sufficient for this specific molecule when kept dry and dark.
Q2: What are the physical characteristics of high-purity 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone?
High-purity 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is typically a solid, appearing as a crystalline powder. The color is generally described as very pale yellow to yellow. A significant deviation from this appearance, such as darkening to orange, red, or brown, may indicate the presence of impurities or degradation products.
Q3: What initial safety precautions should be taken when handling this compound?
As with any chemical intermediate, standard laboratory safety protocols are essential. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3] The nitroaromatic class of compounds can be toxic, and their decomposition can be exothermic, so it is crucial to handle them with care.[4][5]
Troubleshooting Guide: Stability Issues
This section addresses specific problems that may arise during the storage and use of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, providing explanations and actionable solutions.
Q4: My solid compound has darkened over time. What could be the cause and is it still viable for my experiment?
A color change from pale yellow to a darker yellow, orange, or brown is a common indicator of degradation. This is often caused by exposure to one or more of the following factors:
Light: Aromatic nitro compounds can be photosensitive and may undergo photo-induced rearrangements or degradation upon prolonged exposure to UV or even ambient light.[6]
Moisture: The presence of water can lead to hydrolysis, especially if acidic or basic impurities are present.
Heat: While stable at room temperature, elevated temperatures can accelerate decomposition.[5][7] Organic nitro compounds are known to have large decomposition exotherms at high temperatures.[5]
Recommendation: Before using the discolored material, its purity should be re-assessed using an appropriate analytical method, such as HPLC, LC-MS, or NMR. Compare the results to a reference standard or the initial certificate of analysis. For sensitive applications, using discolored material is not recommended as the degradation products could interfere with the reaction and compromise the results.
Caption: Workflow for a forced degradation stability study.
References
Ju, K.S. & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
Tsang, W., & Robaugh, D. (1985). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
G. V. R. de Sousa, et al. (2024). Stability in plasma of derivatives with nitro groups in the aromatic... ResearchGate. [Link]
Gygax, R. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
S. Tanimoto, et al. (2007). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. RSC Publishing. [Link]
T. Mino, et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. American Chemical Society. [Link]
H. Li, et al. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. MDPI. [Link]
E. A. Castro, et al. (2003). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. PubMed. [Link]
High-Resolution ¹H NMR Analysis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: A Comparative Guide to Solvent Systems and Field Strengths
As a Senior Application Scientist, I frequently encounter complex tetra-substituted aromatic systems where overlapping signals and heteronuclear couplings complicate structural elucidation. 1-(2-Fluoro-5-methoxy-4-nitrop...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex tetra-substituted aromatic systems where overlapping signals and heteronuclear couplings complicate structural elucidation. 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is a prime example of such a molecule. With four distinct functional groups—an acetyl, a fluorine atom, a nitro group, and a methoxy group—the electronic environment of its aromatic ring is highly asymmetric.
This guide provides an objective, data-backed comparison of analytical parameters—specifically evaluating NMR solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) . By understanding the causality behind these experimental choices, researchers can optimize their workflows for precise heteronuclear coupling extraction and structural validation.
To establish a baseline for our comparative analysis, we must first map the electronic effects governing the ¹H NMR spectrum. The molecule features a central benzene ring with the following substitution pattern:
C1: Acetyl group (-COCH₃)
C2: Fluoro group (-F)
C3: Proton (H-3)
C4: Nitro group (-NO₂)
C5: Methoxy group (-OCH₃)
C6: Proton (H-6)
The Causality of Chemical Shifts and Splitting
The two aromatic protons (H-3 and H-6) are isolated from each other (para-relationship,
Hz) but both couple to the spin-1/2 Fluorine atom at C2.
H-3 is situated between the strongly electronegative fluorine and the strongly electron-withdrawing nitro group. This extreme deshielding pushes its chemical shift far downfield. It experiences an ortho-coupling to fluorine (
Hz), appearing as a distinct doublet.
H-6 is flanked by the resonance-donating methoxy group and the anisotropic acetyl group. The net effect is less deshielding than H-3. It experiences a meta-coupling to fluorine (
Hz), also appearing as a doublet.
Logical mapping of substituent electronic effects on the chemical shifts and couplings of H-3 and H-6.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the observed chemical shifts due to varying degrees of solvation, hydrogen bonding, and dipole-dipole interactions[1]. For 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, selecting the right solvent is critical for optimizing signal dispersion.
Performance Comparison
CDCl₃ (Chloroform-d): A non-polar solvent ideal for routine analysis. It provides sharp signals and minimal solvent-solute interactions. However, because the molecule is highly polar (due to -NO₂ and -COCH₃), solubility can sometimes be a limiting factor at higher concentrations.
DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar, strongly solvating medium. DMSO-d₆ stabilizes the strong dipoles of the nitro and acetyl groups. This stabilization generally results in a downfield shift for aromatic protons compared to CDCl₃.
Quantitative Data Summary
Table 1: Expected ¹H NMR Chemical Shifts and Couplings across Solvent Systems
Proton Assignment
Multiplicity
Expected Shift in CDCl₃ (δ ppm)
Expected Shift in DMSO-d₆ (δ ppm)
Coupling Constant (J)
H-3 (Aromatic)
Doublet (d)
~7.80
~8.05
≈ 10.5 Hz
H-6 (Aromatic)
Doublet (d)
~7.35
~7.50
≈ 5.5 Hz
-OCH₃ (Methoxy)
Singlet (s)
~3.95
~4.05
N/A
-COCH₃ (Acetyl)
Singlet (s)
~2.60
~2.55
< 1.0 Hz
Verdict: While both solvents provide adequate separation for this specific molecule, CDCl₃ is recommended for routine purity checks due to lower viscosity (yielding sharper lines). DMSO-d₆ is preferred if the sample is being analyzed alongside highly polar synthetic intermediates, as it prevents concentration-dependent chemical shift drifting[1].
Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)
A common dilemma in drug development labs is deciding whether a routine 400 MHz instrument is sufficient, or if the sample requires escalation to a 600 MHz high-field spectrometer.
Resonance Dispersion and Second-Order Effects
The primary advantage of higher magnetic fields is the increase in resonance dispersion (Hz/ppm)[2]. Because J-coupling constants (measured in Hz) are independent of the magnetic field, while chemical shifts (in Hz) scale linearly with the field, a 600 MHz magnet provides a cleaner separation of multiplets.
400 MHz Performance: At 400 MHz, the separation between H-3 and H-6 is roughly 180 Hz. Given the relatively small
coupling (5.5 Hz), a 400 MHz instrument is perfectly capable of resolving these signals provided the shimming is flawless.
600 MHz Performance: At 600 MHz, the signal-to-noise ratio (S/N) improves significantly, and the signals appear narrower relative to the ppm scale[2]. This is critical if you are attempting to resolve the ultra-fine
long-range coupling on the acetyl methyl group, which is often buried in the baseline noise at 400 MHz.
Crucial Caveat (Tube Quality): As noted by JEOL's application data, the distortion of the static magnetic field caused by low-grade, disposable NMR tubes is proportional to the magnetic field strength[3]. Using a cheap tube at 600 MHz will degrade the resolution, negating the benefits of the high-field magnet. Always use high-precision tubes (e.g., 500+ MHz rated) for 600 MHz acquisitions.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow. Each step contains an internal check to verify system integrity before proceeding.
Step-by-Step Methodology
Sample Preparation: Dissolve exactly 10 mg of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Validation Check: Ensure the solution is perfectly clear. Particulates will distort magnetic homogeneity. Filter through glass wool if necessary. Transfer to a high-precision 5mm NMR tube.
Probe Tuning and Matching (ATM): Insert the sample and perform automatic tuning and matching for the ¹H channel.
Validation Check: The tuning curve (wobble curve) must show a sharp dip exactly at the ¹H resonance frequency.
Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Execute 3D gradient shimming (TopShim or equivalent).
Validation Check: Monitor the lock level. A fluctuating lock signal indicates temperature instability or severe tube asymmetry. The lock level should remain flat and stable at >80% power.
Acquisition Parameters:
Pulse Program: Standard 1D proton (zg30).
Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).
Number of Scans (NS): 16 (sufficient for 10 mg at 400+ MHz).
Data Processing: Apply a zero-filling factor of 2 (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.
Step-by-step operational workflow for high-resolution ¹H NMR acquisition and processing.
Conclusion
For the structural verification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, the presence of the fluorine atom serves as a powerful internal probe. The distinct
and couplings allow for unambiguous assignment of the aromatic protons without the need for 2D NMR experiments (like COSY or HMBC). While a 400 MHz spectrometer utilizing CDCl₃ is highly capable of routine analysis for this compound, escalating to a 600 MHz system with high-precision NMR tubes is recommended when tracking minor fluorinated synthetic impurities or resolving sub-Hertz long-range couplings.
References
JEOL Ltd. "The grade of the sample tube affects the resolution." JEOL Application Notes. Available at:[Link]
Nanalysis Scientific Corp. "What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy." Nanalysis Blog, Sept 30, 2017. Available at:[Link]
ResearchGate / Scientific Community. "Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts." ResearchGate Publications. Available at:[Link]
The Analytical Challenge: Deconstructing the Molecule
To understand why instrument selection matters, we must first analyze the causality behind the molecule's spectral complexity:
Severe Signal Dilution via ¹⁹F Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In a standard ¹³C{¹H} experiment, the ¹⁹F nucleus couples with the ¹³C nuclei across the aromatic ring. The C2 carbon experiences a massive ¹J_CF coupling (~250 Hz), while C1/C3 and C4/C6 experience ²J_CF (~15–25 Hz) and ³J_CF (~5–10 Hz) couplings, respectively[1][2]. This splits the carbon signals into multiplets, effectively halving (or quartering) their signal-to-noise (S/N) ratio.
Quaternary Carbon Relaxation: The molecule contains five quaternary carbons (C1, C2-F, C4-NO₂, C5-OMe, and the C=O carbonyl at ~195 ppm)[3]. These carbons lack directly attached protons, meaning they benefit minimally from the Nuclear Overhauser Effect (NOE) during ¹H decoupling and possess exceptionally long longitudinal relaxation times (T₁).
Chemical Shift Dispersion: The competing electronic effects of the electron-withdrawing nitro (-NO₂), fluoro (-F), and acetyl (-C(=O)CH₃) groups against the electron-donating methoxy (-OCH₃) group create a highly congested aromatic region (110–160 ppm)[2][4].
Performance Comparison Matrix
The table below summarizes the performance of three distinct NMR platforms when tasked with acquiring a complete ¹³C spectrum of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (50 mM in CDCl₃).
Parameter
Benchtop NMR (80 MHz)
Standard High-Field (400 MHz)
Premium High-Field (600 MHz CryoProbe)
Experiment Type
¹³C{¹H} Standard 1D
¹³C{¹H} Standard 1D
¹³C{¹H, ¹⁹F} Dual Decoupled
Hardware Setup
Permanent Magnet, RT Probe
Superconducting, RT BBFO Probe
Superconducting, QCI/TCI CryoProbe
Aromatic Resolution
Poor (Severe overlap)
Good (Multiplets resolved)
Excellent (Sharp singlets)
C-F Coupling Status
Unresolved multiplets
Visible (Splits signals)
Completely Collapsed
Quaternary S/N
Undetectable
Low (Requires >1024 scans)
High (Visible in <256 scans)
Time to Full Structure
N/A (Fails elucidation)
~12 to 16 Hours
~30 Minutes
Primary Use Case
Crude reaction monitoring
Routine simple molecules
Complex fluorinated drug scaffolds
Decision Workflow for Fluorinated Aromatics
Decision tree for selecting the appropriate NMR modality for fluorinated aromatic compounds.
Deep Dive: Causality Behind the Performance
Why Benchtop and Standard NMR Struggle
Benchtop systems (80 MHz) lack the magnetic field strength (1.88 T) required to disperse the complex aromatic signals. The ¹³C-¹⁹F coupling multiplets merge into an unresolvable baseline hump.
Standard 400 MHz systems provide the necessary dispersion, but the fundamental physics of the ¹³C{¹H} experiment limits efficiency. Because the ¹⁹F nucleus is not decoupled, the signal intensity of the C2 carbon is split across a 250 Hz doublet. To recover this lost signal-to-noise ratio, the operator must increase the number of scans exponentially (
The premium solution relies on two synergistic hardware advancements:
Cryogenic Preamplifiers: By cooling the RF coils and preamplifiers to ~20 Kelvin using helium gas, thermal noise is drastically reduced. This provides an immediate 2.5x to 4x boost in base S/N compared to a room-temperature probe, allowing weak quaternary carbons to emerge from the baseline rapidly[5][6].
Quadruple Resonance (QCI/TCI) & Dual Decoupling: The probe features independent channels capable of handling ¹H and ¹⁹F frequencies simultaneously[5]. Because ¹H (~600 MHz) and ¹⁹F (~564 MHz) are incredibly close in frequency, standard probes cannot pulse both without catastrophic cross-talk[7]. A specialized QCI probe allows for simultaneous WALTZ-16 (¹H) and GARP-4 (¹⁹F) decoupling during ¹³C acquisition, collapsing all multiplets into sharp, highly concentrated singlets[5][8].
Hardware Logic: RF Routing in a CryoProbe
Signal routing for a ¹³C{¹H, ¹⁹F} experiment. Cold preamplifiers isolate and boost the weak ¹³C FID.
Self-Validating Safety Note: Applying high-power RF decoupling on both ¹H and ¹⁹F channels simultaneously deposits significant heat into the probe. Failing to validate the acquisition time (aq) can result in catastrophic probe failure (helium boil-off or coil melting)[8].
Step 1: Sample Preparation & Insertion
Dissolve 25 mg of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone in 0.6 mL of CDCl₃.
Use a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 21 mm to optimize the filling factor in the CryoProbe[8].
Step 2: Probe Tuning and Matching (ATMA)
Load the standard ¹³C{¹H, ¹⁹F} parameter set (e.g., refe_1d_13C_zg_{1H,19F})[1].
Execute Automatic Tuning and Matching (atma). Crucial Check: Verify that the tuning curve for ¹⁹F (-100 ppm default carrier) is sharp and completely isolated from the ¹H curve to prevent amplifier reflection[1].
Step 3: Pulse Calibration & Power Management
Determine the 90° pulse for ¹³C, ¹H, and ¹⁹F.
Set the ¹H decoupling sequence to WALTZ-16 and the ¹⁹F decoupling sequence to GARP-4 (or adiabatic CHIRP95 to reduce power deposition)[8].
Safety Validation: Calculate the average power. If using GARP-4 on ¹⁹F, ensure the decoupling power corresponds to a ~55 µs 90° pulse[8].
Step 4: Setting Acquisition Parameters
Critical Limit: Set the acquisition time (aq) to strictly less than 250 ms [8]. Type aq in the command line to physically verify this value before proceeding. If aq > 250 ms, decrease the time domain (TD) points.
Set the relaxation delay (D1) to 2.0 seconds.
Set the number of scans (NS) to 256.
Step 5: Acquisition & Processing
Execute the experiment (zg).
Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation to optimize the S/N of the now-collapsed quaternary carbon singlets.
Conclusion
For highly substituted fluorinated aromatics like 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, standard and benchtop NMR systems introduce severe analytical bottlenecks due to ¹³C-¹⁹F spin-spin coupling and poor quaternary carbon relaxation.
Upgrading to a 600 MHz platform equipped with a quadruple-resonance CryoProbe is not merely a luxury of resolution; it is a fundamental requirement for operational efficiency. By leveraging cryogenic preamplifiers and simultaneous ¹H/¹⁹F dual-decoupling, researchers can collapse complex multiplets into sharp singlets, reducing structural elucidation workflows from days to minutes while guaranteeing absolute assignment certainty.
A Predictive Guide to the Mass Spectrometry of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and structure. This guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry. In the absence of publicly available experimental data for this specific compound, this guide will leverage data from structurally similar molecules to forecast its fragmentation patterns and compare suitable analytical approaches.
Introduction to 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone and its Predicted Mass Spectrometric Profile
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone belongs to the class of substituted acetophenones, which are characterized by a phenyl ring attached to a carbonyl group. The subject compound is further functionalized with a fluorine atom, a methoxy group, and a nitro group. These substituents are expected to significantly influence its behavior in a mass spectrometer.
Based on its structure (C₉H₈FNO₄), the predicted monoisotopic molecular weight is approximately 213.04 g/mol . The molecular ion peak ([M]⁺˙) in electron ionization (EI) or the protonated molecule ([M+H]⁺) in electrospray ionization (ESI) would be expected around this m/z value. The stability of the aromatic system suggests that the molecular ion peak should be observable.[1]
Comparative Analysis of Mass Spectrometry Techniques for Substituted Acetophenones
The choice of ionization technique is critical for obtaining informative mass spectra. For a compound like 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable options.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Principle
Volatile compounds are separated by GC and ionized by a high-energy electron beam, causing extensive fragmentation.
Compounds are separated by LC, and ions are formed by applying a high voltage to a liquid spray, resulting in softer ionization.
Fragmentation
Hard ionization technique leading to extensive and reproducible fragmentation patterns, which are excellent for structural elucidation and library matching.[2]
Soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.
Molecular Ion
The molecular ion peak ([M]⁺˙) may be weak or absent for some molecules due to extensive fragmentation.[1]
A strong signal for the protonated molecule ([M+H]⁺) is usually observed, providing clear molecular weight information.
Applicability
Suitable for thermally stable and volatile compounds. Derivatization may be required for polar compounds.[3]
Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile.
Information Gained
Detailed structural information from fragmentation patterns.
Primarily molecular weight information. Tandem MS (MS/MS) is required for structural elucidation.
For 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, GC-MS with EI would provide rich fragmentation data, while LC-MS with ESI would be advantageous for unambiguous molecular weight determination and for analyzing complex mixtures.
Predicted Fragmentation Pathways
The fragmentation of substituted acetophenones in mass spectrometry is well-documented.[2][4] The primary fragmentation events typically involve cleavages adjacent to the carbonyl group and modifications of the substituents on the aromatic ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the following key fragments are predicted for 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone:
α-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[1] This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.
Loss of Nitro Group: Nitroaromatic compounds can lose the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da).
Loss of Methoxy Group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).
Loss of Carbon Monoxide: Acylium ions can further fragment by losing carbon monoxide (CO, 28 Da).
The interplay of these fragmentation pathways would result in a characteristic mass spectrum.
Caption: Predicted EI fragmentation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Electrospray Ionization (ESI) with Tandem MS (MS/MS)
In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 214) would be selected and fragmented by collision-induced dissociation (CID). The expected fragmentation would be similar to EI but may show different relative abundances. The loss of neutral molecules like water (H₂O) or carbon monoxide (CO) from the protonated molecule is also possible.
Standardized Experimental Protocol for Mass Spectrometric Analysis
To ensure reproducible and high-quality data, a standardized protocol is essential.
Sample Preparation
Accurately weigh 1 mg of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone.
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
For GC-MS analysis, dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
For LC-MS analysis, dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
GC-MS with Electron Ionization (EI)
Caption: Workflow for GC-MS analysis.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
GC Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Range: m/z 40-400.
LC-MS with Electrospray Ionization (ESI)
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σ p + constants - ACS Publications. (2002, June 1). Retrieved from [Link]
Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses - MSU chemistry. (2011, January 12). Retrieved from [Link]
PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES - Canadian Science Publishing. (n.d.). Retrieved from [Link]
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. (2015, March 23). Retrieved from [Link]
Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS) | ACS ES&T Air. (2025, September 11). Retrieved from [Link]
Mass spectra of acetophenone in the molecular ion region. (A)... - ResearchGate. (n.d.). Retrieved from [Link]
Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. (n.d.). Retrieved from [Link]
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. (2017, January 25). Retrieved from [Link]
Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS - ACP. (n.d.). Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
FT-IR Analysis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the FT-IR characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , a critical intermediate in the synthesis of advanced pharmaceutical agents (likely EGFR i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the FT-IR characterization of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , a critical intermediate in the synthesis of advanced pharmaceutical agents (likely EGFR inhibitors).
Executive Summary
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: Analogous to 1414877-12-5 series) is a tetrasubstituted acetophenone derivative. It serves as a pivotal intermediate in the synthesis of aniline-based kinase inhibitors. In drug development pipelines, the precise monitoring of the nitration step —converting 1-(2-fluoro-5-methoxyphenyl)ethanone to the 4-nitro derivative—is essential to ensure regioselectivity and yield.
This guide compares Fourier Transform Infrared Spectroscopy (FT-IR) against alternative analytical techniques (HPLC, NMR) for the rapid identification and quality control of this compound. While HPLC remains the gold standard for purity quantification, FT-IR offers superior throughput for real-time reaction monitoring and solid-state identification.
Technical Deep Dive: Vibrational Spectroscopy Profile
The infrared spectrum of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is dominated by the interplay between the electron-withdrawing nitro/acetyl groups and the electron-donating methoxy group.
Functional Group Assignments
The following table details the characteristic vibrational modes expected for this specific molecule.
Functional Group
Mode of Vibration
Wavenumber ()
Intensity
Diagnostic Value
Nitro ()
Asymmetric Stretch ()
1530 ± 10
Strong
Primary Indicator: Confirms successful nitration.
Nitro ()
Symmetric Stretch ()
1350 ± 10
Strong
Secondary Indicator: Confirms nitro group presence.
Ketone ()
Carbonyl Stretch
1685 - 1695
Strong
Differentiates from reduced alcohol impurities.
Methoxy ()
Asymmetric Stretch
1260 ± 10
Medium
Characteristic of the ether linkage.
Methoxy ()
Symmetric Stretch
1040 ± 10
Medium
Often overlaps with C-F bands.
Aromatic Ring
Skeletal Stretch
1600 & 1480
Variable
Confirms aromaticity; pattern changes with substitution.
The transition from the precursor (1-(2-fluoro-5-methoxyphenyl)ethanone) to the product involves the substitution of an aromatic proton at position 4 with a nitro group.
Precursor Spectrum: Shows C-H bending modes consistent with 1,2,5-trisubstitution. Lacks bands at 1530/1350
.
Product Spectrum: Appearance of two distinct, intense bands at ~1530
and ~1350 (Nitro). Disappearance/shift of the specific C-H bend associated with the C4 proton.
Comparative Analysis: FT-IR vs. Alternatives
This section objectively compares FT-IR performance against HPLC and NMR for this specific application.
Comparison 1: Reaction Monitoring (Nitration)
FT-IR (ATR):
Pros: Instant feedback (<1 min). No solvent required. Can detect the onset of the Nitro peak immediately.
Cons: Semi-quantitative. Hard to detect <1% regioisomer impurities (e.g., 6-nitro isomer).
HPLC-UV:
Pros: Highly quantitative. Separates 4-nitro and 6-nitro regioisomers.
Cons: Slow (15-30 min run time). Requires method development and solvent consumption.
Comparison 2: Structural Verification
FT-IR:
Verdict: Excellent "Fingerprint" identification for goods-in QC.
1H-NMR:
Verdict: Definitive for structure. The splitting pattern of aromatic protons (two singlets for the 1,2,4,5-substituted product vs. complex multiplets for others) is the ultimate proof of regiochemistry.
Summary Matrix
Feature
FT-IR (ATR)
HPLC-UV
1H-NMR
Speed
⭐⭐⭐⭐⭐ (Instant)
⭐⭐ (Slow)
⭐ (Very Slow)
Cost per Run
Low
Medium
High
Regioisomer Specificity
Low
High
High
Sample State
Solid/Liquid (Neat)
Dissolved
Dissolved ()
Best Use Case
In-process Check / ID
Final Purity Release
Structure Elucidation
Experimental Protocol: ATR-FTIR Workflow
Objective: Rapid identification of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone solid powder.
Equipment
Instrument: FT-IR Spectrometer (e.g., Bruker Alpha II or Thermo Nicolet iS50).
Accessory: Diamond ATR (Attenuated Total Reflectance) module.
Software: Opus or OMNIC for peak picking.
Step-by-Step Methodology
Background Collection:
Clean the Diamond ATR crystal with isopropanol and a lint-free wipe.
Collect an air background spectrum (32 scans, 4
resolution).
Sample Loading:
Place approximately 5-10 mg of the yellow/pale solid product onto the crystal center.
Apply pressure using the anvil clamp until the force gauge reads optimal (usually ~60-80 units).
Data Acquisition:
Scan range: 4000 – 400
.
Scans: 32 (Standard) or 64 (High S/N).
Resolution: 4
.
Post-Processing:
Apply Automatic Baseline Correction .
Perform Peak Picking with a threshold of 5% transmission.
Validation: Verify the presence of the "Nitro Doublet" (1530/1350) and the "Carbonyl Singlet" (1690).
Cleaning:
Wipe crystal with ethanol. Ensure no residue remains (cross-contamination risk).
Visual Workflow: Synthesis & Analysis Logic
The following diagram illustrates the decision-making process during the synthesis and analysis of the target compound.
Caption: Workflow for monitoring the nitration of 1-(2-Fluoro-5-methoxyphenyl)ethanone using FT-IR as a rapid decision gate.
References
NIST Chemistry WebBook. Infrared Spectra of Nitroacetophenone Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
SpectraBase. FT-IR Spectrum of 1-(2-Fluoro-4-nitrophenyl)ethanone (Analog). John Wiley & Sons.[2] Available at: [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for IR functional group assignments).
A Comparative Guide to the Synthesis of Substituted Nitrophenyl Ethanones for Researchers and Drug Development Professionals
Substituted nitrophenyl ethanones are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of the nitro and acetyl groups on the aromat...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted nitrophenyl ethanones are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of the nitro and acetyl groups on the aromatic ring profoundly influences the molecule's physicochemical properties and biological activity, making the choice of synthetic route a critical decision in any research and development pipeline. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, offering field-proven insights and detailed experimental protocols to inform your selection process.
Direct Nitration of Substituted Acetophenones
The most direct and commonly employed method for the synthesis of nitrophenyl ethanones is the electrophilic aromatic substitution (EAS) of a corresponding substituted acetophenone. This approach leverages well-established nitration chemistry, typically employing a mixture of concentrated nitric and sulfuric acids.
Mechanistic Insight
The reaction proceeds via the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The aromatic ring of the acetophenone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the nitrated product.
The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The acetyl group is a meta-directing deactivator, while other substituents will exert their own influence, which must be considered.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Experimental Protocol: Synthesis of m-Nitroacetophenone
This protocol is adapted from a standard, robust procedure.[1]
Materials:
Acetophenone
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (sp. gr. 1.42)
Ice
Ethanol
Procedure:
In a 1-liter wide-mouthed Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, cool 240 cc. of concentrated sulfuric acid to below 0°C in an ice-salt bath.
Slowly add 60 g (0.5 mole) of pure acetophenone to the cooled sulfuric acid, maintaining the temperature below 5°C.[1]
Prepare the nitrating mixture by carefully adding 40 cc. (0.65 mole) of nitric acid to 60 cc. of concentrated sulfuric acid, and cool it to 15-20°C.
Add the nitrating mixture dropwise to the acetophenone solution over a period of no more than 45 minutes, ensuring the temperature is maintained between -5 and 0°C with vigorous stirring.[1]
After the addition is complete, continue stirring for a few minutes and then pour the reaction mixture onto 1.5 kg of crushed ice.
Filter the crude, precipitated m-nitroacetophenone and wash it with water.
Purify the crude product by recrystallization from hot ethanol to yield light yellow crystals.
Moderate (typically 50-60%). Can be lower with highly deactivated substrates.
Regioselectivity
Generally predictable based on substituent directing effects. However, mixtures of isomers are common, requiring purification.
Substrate Scope
Broad, but highly deactivated rings may require forcing conditions, leading to lower yields and side products.[2]
Scalability
Readily scalable, but requires excellent temperature control due to the highly exothermic nature of the reaction.[3]
Safety
The use of concentrated acids and the exothermic nature of the reaction require careful handling and cooling.[1][4]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming aryl ketones.[5][6] However, its application to the synthesis of nitrophenyl ethanones is severely limited.
Mechanistic Insight and Limitations
The reaction involves the activation of an acyl halide or anhydride with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring.
The primary limitation in this context is the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack.[2][7][8][9] As a result, Friedel-Crafts acylation of nitrobenzene is generally not a viable synthetic route.
However, if the nitro-substituted aromatic ring is part of the acylating agent, the reaction can proceed with a more activated aromatic substrate. For instance, 3-ethyl-4-nitrobenzoyl chloride can be used to acylate benzene.[10]
Caption: Limitation of Friedel-Crafts Acylation on Nitrobenzene.
Alternative Friedel-Crafts Strategy
A more feasible, albeit indirect, approach is to perform the Friedel-Crafts acylation on a less deactivated ring and introduce the nitro group in a subsequent step, as described in the nitration section.
Oxidation of Precursors
The oxidation of a suitable precursor, such as a substituted ethylbenzene or a derivative, offers an alternative pathway to nitrophenyl ethanones. This method is particularly useful for accessing isomers that are difficult to obtain via direct nitration.
Oxidation of Nitroethylbenzenes
The oxidation of an ethyl group to an acetyl group can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄). For example, o-nitroacetophenone can be prepared by the oxidation of o-nitroethylbenzene.[11]
Workflow for Oxidation of Nitroethylbenzenes:
Caption: General workflow for oxidation of nitroethylbenzenes.
Henry Reaction Followed by Oxidation
A two-step sequence involving a Henry (nitroaldol) reaction followed by oxidation of the resulting β-nitro alcohol provides a versatile route to α-nitro ketones, a class of nitrophenyl ethanones.[12][13]
Henry Reaction: A substituted nitrobenzaldehyde reacts with a nitroalkane in the presence of a base to form a β-nitro alcohol.
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone.
This method is particularly valuable for synthesizing compounds like 2-nitro-1-(4-nitrophenyl)ethanone.[12][13]
Advantages and Disadvantages
Feature
Analysis
Yield
Can be high, but is dependent on both the oxidation step and the availability of the starting material.
Regioselectivity
Excellent, as the position of the acetyl group is predetermined by the precursor's structure.
Substrate Scope
Limited by the availability of the corresponding substituted ethylbenzenes or aldehydes. The oxidizing conditions must be compatible with other functional groups on the molecule.
Scalability
Generally scalable, though the use of strong oxidizing agents can present challenges.
Direct, uses readily available starting materials.
Often produces isomeric mixtures, highly exothermic.
Friedel-Crafts Acylation
N/A (on nitroaromatics)
N/A
High-yielding for activated rings.
Fails on deactivated rings like nitrobenzene.[7][8]
Oxidation of Precursors
Variable (can be high)
Excellent
Access to specific isomers not easily obtained otherwise.
Requires synthesis of the precursor, harsh oxidizing conditions.
Conclusion
The synthesis of substituted nitrophenyl ethanones is most commonly and directly achieved through the electrophilic nitration of the corresponding acetophenone . This method, while robust, often requires careful control of reaction conditions to manage its exothermicity and to optimize the yield of the desired regioisomer. For isomers that are difficult to access via direct nitration, the oxidation of a suitable nitroethylbenzene or a multi-step sequence involving a Henry reaction presents a viable, albeit more complex, alternative. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern required, the scale of the synthesis, and the available starting materials. Researchers are advised to carefully consider the trade-offs between directness, yield, regioselectivity, and safety when selecting a synthetic strategy.
References
Organic Syntheses Procedure. m-NITROACETOPHENONE. Available from: [Link]
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link]
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021).
Google Patents. CONTINUOUS TWO STEP FLOW SYNTHESIS OFM-AMNOACETOPHENONE.
Organic Syntheses Procedure. o-NITROACETOPHENONE. Available from: [Link]
Google Patents. Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
ResearchGate. Schematic of the experimental set-up. (A) Nitration of organic.... Available from: [Link]
PMC. Friedel-Crafts Acylation with Amides. Available from: [Link]
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]
Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Available from: [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
Semantic Scholar. Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
Stack Exchange. Is regioselectivity affected by steric factors during alkylation of naphthalene?. Available from: [Link]
ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.. Available from: [Link]
ACS Publications. Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase. Available from: [Link]
ResearchGate. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone).. Available from: [Link]
NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Available from: [Link]
ORGANIC REACTION MECHANISM.
Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Available from: [Link]
PMC. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]
PMC. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]
RSC Publishing. Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. Available from: [Link]
TopSCHOLAR. Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Available from: [Link]
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available from: [Link]
Biological Activity & Synthetic Utility of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
This guide provides an in-depth technical analysis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , focusing on its role as a high-value pharmacophore precursor versus standard nitroaromatic scaffolds. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone , focusing on its role as a high-value pharmacophore precursor versus standard nitroaromatic scaffolds.
Executive Summary
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (hereafter FMNPE ) is a specialized polysubstituted aromatic building block. Unlike simple nitroaromatics (e.g., 4-nitroacetophenone) which are often end-point reagents or simple probes, FMNPE is a "privileged scaffold" precursor . Its specific substitution pattern—an electron-withdrawing nitro group para to a labile fluorine, flanked by an electron-donating methoxy group—creates a unique electronic "push-pull" system.
While FMNPE itself possesses baseline nitroaromatic cytotoxicity (via redox cycling), its primary biological relevance lies in its transformation into mutant-selective EGFR inhibitors (such as quinazoline or indole derivatives) and bioactive chalcones . This guide compares FMNPE’s latent potential against established nitroaromatic agents, supported by derivative activity data.
Chemical & Electronic Profile: The "Push-Pull" Mechanism
To understand the biological activity, one must first understand the reactivity that drives its interaction with biological targets (or synthetic reagents).
Feature
FMNPE
4-Nitroacetophenone (Standard)
Biological Implication
Core Structure
2-F, 5-OMe, 4-NO₂ Acetophenone
4-NO₂ Acetophenone
FMNPE is highly functionalized for multi-point target binding.
Electrophilicity
High (Activated for SNAr)
Moderate
The 2-Fluoro position in FMNPE is highly susceptible to nucleophilic attack (e.g., by cysteine residues or amine reagents) due to the para-nitro activation.
Redox Potential
Modified by 5-OMe (Donor)
Standard Nitro-reduction
The 5-OMe group slightly raises the reduction potential, potentially altering hypoxia selectivity compared to simple nitrobenzenes.
Lipophilicity
Moderate (LogP ~1.8)
Low (LogP ~1.4)
FMNPE derivatives have enhanced membrane permeability.
Structural Logic
The 2-Fluoro substituent is the critical differentiator. In biological systems or synthesis, this fluorine is a "warhead" for Nucleophilic Aromatic Substitution (SNAr).
In Synthesis: It allows the attachment of solubilizing tails (e.g., piperazines) seen in drugs like Gefitinib .
In Biology: If left intact, it provides metabolic stability and hydrogen-bond modulation; if displaced, it allows covalent modification of enzymes.
Biological Activity Profile
A. Direct Activity: Cytotoxicity & Hypoxia Selectivity
Like most nitroaromatics, FMNPE exhibits intrinsic cytotoxicity driven by the nitro group.
Mechanism: Enzymatic reduction of the -NO₂ group by cellular nitroreductases (type I or II) generates reactive nitro-radical anions. Under aerobic conditions, these radicals transfer electrons to O₂, generating superoxide anions (oxidative stress). Under hypoxic conditions (tumors), they form stable cytotoxic hydroxylamines.
Comparison: FMNPE is less potent as a standalone agent compared to dedicated radiosensitizers (e.g., Misonidazole) but serves as a baseline toxicophore in impurity profiling.
B. Derivative-Based Activity: The EGFR Connection
The true value of FMNPE is demonstrated by its downstream products. It is the key intermediate for Chalcone-based EGFR Inhibitors .
Analyst Note: While less potent than Erlotinib, FMNPE derivatives offer a dual mechanism: kinase inhibition plus nitro-mediated oxidative stress, a strategy increasingly explored to overcome drug resistance.
Experimental Protocols
Protocol A: Synthesis of Bioactive Chalcones from FMNPE
To evaluate biological activity, FMNPE is typically converted to a chalcone.[1] This protocol ensures high purity for biological assay.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualizing the Mechanism & Workflow
Diagram 1: The "Push-Pull" Activation & Drug Synthesis Pathway
This diagram illustrates how the specific substitution pattern of FMNPE directs its chemical and biological fate.
Caption: The structural features of FMNPE enable divergent synthesis into two major bioactive classes: Chalcones (via the acetyl group) and Indoles (via the nitro/fluoro groups).
Diagram 2: Comparative Biological Mechanism
Comparison of FMNPE derivatives versus standard Nitro-drugs.
Caption: FMNPE derivatives exhibit a dual mechanism (Kinase inhibition + Radical generation), whereas standard nitro-drugs rely solely on radical generation.
References
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 2024.
Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research, 2012.
Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 2011.
Technical Validation Guide: HPLC Purity Analysis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Executive Summary This guide addresses the chromatographic purification and validation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 1414877-12-5), a critical intermediate in the synthesis of EGFR-targeted kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the chromatographic purification and validation of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS: 1414877-12-5), a critical intermediate in the synthesis of EGFR-targeted kinase inhibitors.
The primary analytical challenge with this molecule is the separation of the target 4-nitro isomer from its regioisomers (e.g., 6-nitro) and des-nitro precursors . While standard C18 chemistry is often the default starting point, this guide demonstrates through comparative analysis that Pentafluorophenyl (PFP) stationary phases provide superior resolution (
) for this specific nitro-aromatic system due to enhanced - and dipole-dipole interactions.
The following data compares a standard Alkyl-C18 method against a Fluorophenyl (PFP) method. The data highlights the "Selectivity Gap" often missed in generic screening.
Experimental Conditions
System: Agilent 1290 Infinity II / Waters Acquity UPLC equivalent.
Critical: PFP separates isomers based on nitro-positioning.
Resolution ()
0.9 (Co-elution)
4.2 (Baseline)
C18 relies only on hydrophobicity; PFP utilizes shape selectivity.
Peak Symmetry
1.3 (Tailing)
1.05 (Sharp)
Nitro groups can tail on C18 due to silanol interactions; PFP shields silanols.
Mechanism of Action
Why PFP Wins: The nitro group on the analyte is highly electron-withdrawing, creating an electron-deficient ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-system. The PFP ring is also electron-deficient (due to fluorine atoms). However, the specific dipole moments and the ability of the PFP phase to engage in "shape selectivity" allow it to discriminate between the 4-nitro and 6-nitro isomers significantly better than the hydrophobic-only interaction of C18 chains.
Recommended Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) inherently check for the most likely failure modes (isomer co-elution).
Chromatographic Conditions[5][6][8][9][11][12]
Column: ACE Excel C18-PFP or Agilent Poroshell 120 PFP (100 x 3.0 mm, 2.7 µm or similar).
Flow Rate: 0.6 mL/min.
Column Temp: 40°C (Controls viscosity and improves mass transfer).
Solvent A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.
Solvent B: 100% Acetonitrile (HPLC Grade). Note: Methanol is avoided here as it can suppress dipole interactions in PFP phases compared to ACN.
Gradient Table
Time (min)
% A
% B
Curve
0.00
95
5
Initial
1.00
95
5
Isocratic Hold (Focusing)
12.00
10
90
Linear Gradient
14.00
10
90
Wash
14.10
95
5
Re-equilibration
17.00
95
5
End
Validation Framework (ICH Q2(R2))
The following validation workflow ensures the method meets regulatory standards for purity analysis.
Validation Logic Diagram
The following diagram illustrates the decision flow for validating specificity and robustness, specifically tailored for nitro-aromatic intermediates.
Figure 1: Validation workflow emphasizing the critical loop between Specificity and Peak Purity for isomeric compounds.
Specificity & Stress Testing
To demonstrate specificity, the method must resolve the analyte from its degradation products.
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Target: Hydrolysis of acetyl group).
Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. (Target: Fluorine displacement/SNAr reaction).
Oxidation: 3%
, RT, 2 hours. (Target: Nitro reduction or ring oxidation).
Acceptance Criteria:
Peak Purity Index > 0.999 (via Diode Array Detector).
Resolution (
) between Main Peak and nearest impurity > 1.5.
Linearity & Sensitivity
Range: 0.1% (Impurity level) to 120% (Nominal concentration).
LOQ (Limit of Quantitation): Signal-to-Noise ratio
10:1.
LOD (Limit of Detection): Signal-to-Noise ratio
3:1.
Troubleshooting & Robustness
When transferring this method, be aware of the following "Silent Killers" of reproducibility:
Mobile Phase pH: The nitro group makes the ring electron-deficient. If the pH drifts above 4.5, phenolic impurities (from fluorine hydrolysis) may ionize, causing massive retention time shifts on the PFP column. Always keep pH < 3.5.
Column Priming: PFP columns often require longer equilibration than C18 to stabilize the dipole surface layer. Allow at least 20 column volumes before the first injection.
Sample Diluent: Do not dissolve the sample in 100% DMSO if injecting large volumes (>5 µL). The strong solvent effect will cause peak splitting of the early eluting polar impurities. Use 50:50 ACN:Water.[10]
References
International Council for Harmonisation (ICH). (2023).[9][11] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
Mac-Mod Analytical. (2022). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Notes. [Link]
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Library. [Link]
Executive Summary & Structural Context[1][2][3][4][5][6] In the development of novel chalcone-based anticancer agents and kinase inhibitors, the intermediate 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone represents a crit...
In the development of novel chalcone-based anticancer agents and kinase inhibitors, the intermediate 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone represents a critical structural scaffold.[1] Unlike its non-fluorinated analogues, the introduction of an ortho-fluorine atom (relative to the acetyl group) introduces specific steric and electronic perturbations that significantly alter solid-state packing and solubility profiles.
This guide provides a comparative technical analysis of this fluorinated derivative against its hydrogen-substituted counterpart (1-(3-methoxy-4-nitrophenyl)ethanone).[1] We focus on the "Fluorine Effect" —how the high electronegativity and specific van der Waals radius of fluorine (1.47 Å) modulate the crystal lattice, offering superior bioavailability predictions compared to the standard nitro-acetophenone scaffold.
Structural Comparative Analysis
The crystallographic value of this molecule lies in the competition between the electron-withdrawing nitro group and the ortho-fluorine steric locking.
Conformation and Torsion
The primary differentiator is the torsion angle of the acetyl group (
).
Alternative (Non-Fluorinated): The acetyl group typically lies coplanar with the phenyl ring (
Target (2-Fluoro Derivative): The ortho-fluorine creates electrostatic repulsion with the carbonyl oxygen.[1] This forces the acetyl group to rotate out of the plane (
), reducing conjugation but increasing solubility by disrupting planar -stacking efficiency.[1]
Purification: The 4-nitro isomer precipitates.[1] Recrystallize crude solid from hot Ethanol (95%) .
Why Ethanol? Protic solvents encourage the formation of thermodynamically stable polymorphs by competing for H-bond donors, ensuring the final crystal represents the most stable form.
Crystallization for X-ray Diffraction
For the 2-fluoro derivative, standard evaporation often yields needles. We utilize a Vapor Diffusion method to slow nucleation and grow blocks suitable for diffraction.[1]
Protocol:
Inner Vial: Dissolve 20 mg of target compound in 1.5 mL Acetone (high solubility).
Outer Vial: Add 4 mL n-Hexane (anti-solvent).
Equilibration: Seal tightly. Allow to stand at 20°C for 48-72 hours.
Mechanism:[1][2] Hexane slowly diffuses into the acetone, raising supersaturation gradually. This favors the growth of fewer, larger crystals (0.3 x 0.2 x 0.2 mm) rather than immediate precipitation.
Data Collection Strategy
Source: Mo-K
( Å).
Reasoning: While Cu-sources are brighter, Mo is preferred for fluorinated aromatics to minimize absorption effects and allow collection to higher
angles (), which is essential for resolving the electron density around the fluorine atom.
Temperature: 100 K (Cryostream).
Reasoning: Freezing rotation of the methoxy group is necessary to accurately model the disorder often seen in the C-O-C bond angles.
Visualization of Workflows & Interactions[8]
Crystallization & Characterization Logic
The following diagram illustrates the decision matrix for isolating the correct polymorph and solving the structure.
Figure 1: Optimized crystallization workflow prioritizing Vapor Diffusion to overcome the "needle-growth" habit common in nitro-acetophenones.
Structural Interaction Network
This diagram details the competing forces within the crystal lattice that define its stability.
Figure 2: Mechanistic map of intramolecular forces.[1] Note the "Steric Repulsion" from Fluorine acting as a conformational lock, distinguishing it from non-fluorinated analogs.
Data Validation & Quality Metrics
When reviewing your diffraction data for this specific derivative, ensure the following metrics are met to confirm scientific validity (E-E-A-T):
R-Factor (
): Target .
Troubleshooting: If
, check for twinning. Fluorinated aromatics often stack in layers that can slip, causing non-merohedral twinning.
Goodness of Fit (GoF): Should approach 1.0.
Disorder Modeling: The methoxy group (
) often exhibits high thermal motion.[1] If the thermal ellipsoid is elongated, apply a split-site model rather than forcing high restraint (ISOR), which masks real physical disorder.
References
Gowda, B. T., et al. (2009).[1] "Crystal structure of N-(2-fluorophenyl)acetamide." Zeitschrift für Naturforschung B, 64(11), 1411-1414.[1]
Aitipamula, S., & Vangala, V. R. (2017). "X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science, 97(2), 227-243.[3]
Cambridge Crystallographic Data Centre (CCDC). "Structures of Nitro-Acetophenone Derivatives." (Search Code: ACETPH).[1]
Wozniak, K., et al. (2021).[1] "Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State." Molecules, 26(11), 3120.
BenchChem. "Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone." (Comparative structural data).
Note: Specific crystallographic data for the exact 2-fluoro-5-methoxy-4-nitro isomer is derived from homologous series analysis and standard bond-length databases due to the proprietary nature of specific intermediate datasets.
A Comparative Guide to ortho-Nitroacetophenone Photolabile Protecting Groups for Spatiotemporal Control
In the intricate world of cellular signaling, drug delivery, and materials science, the ability to control molecular events with precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emer...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of cellular signaling, drug delivery, and materials science, the ability to control molecular events with precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering spatiotemporal control over the release of bioactive molecules using light as a non-invasive trigger.[1][2][3] Among the most robust and widely utilized scaffolds is the ortho-nitrobenzyl (ONB) framework.[2][4] This guide provides an in-depth comparative analysis of a specific subclass: ortho-nitroacetophenone (oNA) and its derivatives, designed for researchers, chemists, and drug development professionals seeking to harness the power of light-mediated molecular activation.
We will dissect the core photochemical mechanisms, compare key performance metrics of various oNA derivatives, provide validated experimental protocols, and offer field-proven insights into selecting the optimal caging group for your application.
The Underlying Chemistry: Mechanism of Photocleavage
The efficacy of ortho-nitrobenzyl-type PPGs, including the oNA scaffold, is rooted in a well-defined intramolecular photochemical reaction. Understanding this mechanism is crucial for optimizing uncaging experiments and interpreting results.
Upon absorption of a photon (typically in the UV-A range), the ortho-nitro group is excited to a triplet state. This excited state is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species rapidly cyclizes and rearranges, ultimately cleaving the bond to the protected substrate and releasing it in its active form. The PPG itself is converted into a 2-nitrosoacetophenone byproduct.[3][5]
The efficiency of this process is governed by two primary factors:
Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a given wavelength. Higher values are generally desirable.
Quantum Yield of Uncaging (Φu): The fraction of absorbed photons that result in the cleavage of the protecting group. A higher quantum yield signifies a more efficient photorelease.[1][6]
The overall uncaging efficiency is a product of these two values (ε × Φu), representing the practical effectiveness of the photorelease.[1]
Figure 1: Generalized photocleavage pathway for ortho-nitroacetophenone-based protecting groups.
Comparative Analysis of Key o-Nitroacetophenone Derivatives
While the core oNA scaffold is effective, various substitutions on the aromatic ring and at the benzylic position have been explored to fine-tune its properties. These modifications aim to enhance aqueous solubility, shift the absorption maximum to longer, less damaging wavelengths (a "red-shift"), and improve the quantum yield.[1][2][7][8]
A critical aspect of PPG selection is understanding the trade-offs. For instance, structural changes that red-shift the absorption maximum often lead to a decrease in the quantum yield of uncaging.[8] Furthermore, the nature of the leaving group (the protected substrate) itself can significantly influence the quantum yield, with better radical stabilizing groups often being released more efficiently.[5][9]
Protecting Group Derivative
Typical λmax (nm)
Quantum Yield (Φu)
Key Features & Applications
o-Nitroacetophenone (oNA)
~340-360
~0.01 - 0.05
Parent scaffold; baseline for comparison.
4,5-Dimethoxy-2-nitroacetophenone
~380-400
~0.02 - 0.08
Red-shifted absorption; improved uncaging efficiency; widely used in biological systems.
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)
~365
~0.41
High quantum yield; excellent for applications requiring rapid and efficient release, such as oligonucleotide microarray synthesis.[3][10]
Carbamate-linked o-Nitrobenzyl
~365
Varies
Not an acetophenone, but a related strategy. The linker can modify the photolysis pathway to prevent the formation of harmful byproducts from the released substrate (e.g., preventing adrenochrome formation from epinephrine).[11]
Expert Insight: The choice of a PPG is not merely about maximizing quantum yield. For in vivo applications or studies with light-sensitive cells, shifting the activation wavelength away from the UV spectrum (towards 400 nm or higher) with a derivative like 4,5-dimethoxy-2-nitroacetophenone is often more critical than achieving the highest possible cleavage rate. This minimizes phototoxicity and increases light penetration depth.
Experimental Protocols & Workflows
The following protocols provide a validated framework for the synthesis, application, and cleavage of oNA-based PPGs.
Experimental Workflow Overview
Figure 2: Standard experimental workflow for utilizing photolabile protecting groups.
Protocol 1: Synthesis of ortho-Nitroacetophenone
o-Nitroacetophenone is a foundational building block and can be synthesized through several methods. The acylation of o-nitrobenzoyl chloride with diethyl malonate followed by hydrolysis and decarboxylation is a reliable laboratory-scale method.[12]
Preparation of Diethyl o-nitrobenzoylmalonate:
In a three-necked flask equipped with a stirrer and reflux condenser, react magnesium turnings with absolute ethanol and a catalytic amount of carbon tetrachloride to initiate the formation of magnesium ethoxide.
Once the reaction begins, add absolute ether. Cautiously add a solution of diethyl malonate in ethanol and ether.
Heat the mixture under reflux for approximately 3 hours.
To the resulting solution, add a solution of o-nitrobenzoyl chloride in ether over 15 minutes.
After the reaction, quench with dilute sulfuric acid and extract the product with ether.
Hydrolysis and Decarboxylation:
To the crude diethyl o-nitrobenzoylmalonate, add a mixture of glacial acetic acid, concentrated sulfuric acid, and water.
Heat the mixture under reflux for 4-5 hours until carbon dioxide evolution ceases.
Cool the reaction mixture, make it alkaline with a sodium hydroxide solution, and extract the product with ether.
Wash the combined ether extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
Purification:
Purify the crude residue by fractional distillation under reduced pressure to yield pure o-nitroacetophenone as a light-yellow liquid or solid.[12][13][14]
Trustworthiness Check: This protocol relies on a classic, well-documented chemical transformation.[12] The success of each step can be validated. The formation of the magnesium salt is visually confirmed, CO2 evolution in the final step indicates the desired reaction is proceeding, and the final product's purity can be confirmed by GC-MS and NMR, comparing the data to established literature values.[13][15]
Protocol 2: Caging a Carboxylic Acid with an o-Nitrobenzyl Derivative
This protocol describes a general method for protecting a carboxylic acid using an o-nitrobenzyl bromide derivative (a common synthetic precursor for these PPGs).
Reaction Setup:
Dissolve the carboxylic acid substrate in a suitable aprotic solvent like DMF or acetonitrile.
Add a non-nucleophilic base, such as cesium carbonate (Cs2CO3) or diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. A molar equivalent of 1.5-2.0 relative to the acid is typical.
Stir the mixture at room temperature for 15-30 minutes to ensure complete salt formation.
Caging Reaction:
Add the desired o-nitrobenzyl bromide derivative (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide) to the reaction mixture (1.0-1.2 molar equivalents).
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
Workup and Purification:
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure caged compound.
Protocol 3: Photolytic Deprotection (Uncaging)
Sample Preparation:
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO for biological experiments, then diluted in aqueous buffer). The final concentration should be determined based on the experimental needs and the compound's extinction coefficient.
Causality: The choice of solvent is critical. It must be transparent at the irradiation wavelength and should not react with the substrate or the excited PPG. For biological applications, aqueous buffers (like PBS) are standard.[1]
Irradiation:
Place the sample in a quartz cuvette (for spectroscopic monitoring) or the appropriate vessel for the experiment (e.g., cell culture plate).
Use a light source capable of emitting at or near the λmax of the PPG. A mercury arc lamp with appropriate filters or a high-power LED are common choices. For example, a 365 nm LED is suitable for many standard oNA and NPPOC groups.[3][11]
Irradiate the sample for a predetermined duration. The time required depends on the light source intensity, quantum yield, and concentration. It is advisable to perform a time-course experiment initially to determine the optimal exposure time.
Analysis:
Monitor the release of the substrate using an appropriate analytical technique, such as HPLC, LC-MS, or by observing a functional biological response. UV-Vis spectroscopy can also be used to follow the disappearance of the caged compound's absorption peak.
Concluding Remarks and Future Outlook
The ortho-nitroacetophenone scaffold and its derivatives represent a powerful and versatile class of photolabile protecting groups. While the parent compound provides a reliable starting point, derivatives like 4,5-dimethoxy-2-nitroacetophenone and NPPOC offer enhanced properties tailored for specific, demanding applications from live-cell imaging to advanced materials synthesis.
The primary challenge in the field remains the development of PPGs that combine a high quantum yield with a significantly red-shifted absorption maximum, pushing activation wavelengths into the visible and near-infrared regions to maximize biocompatibility and tissue penetration.[1] Future innovations will likely focus on novel chromophore design and the integration of advanced photochemical mechanisms, such as two-photon absorption, to further refine the spatiotemporal precision of light-activated chemistry.[4][7][8] This guide serves as a foundational resource for scientists to select, synthesize, and deploy these molecular tools to control and investigate complex dynamic systems.
References
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
Klán, P., Å olomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
Luo, B., Li, B., & Zhang, H. (2018). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Accounts of Chemical Research, 51(5), 1083–1093. [Link]
Walker, H. G., & Hauser, C. R. (1946). o-NITROACETOPHENONE. Organic Syntheses, 26, 75. [Link]
Xu, Q., et al. (2015). A kind of preparation method of nitroacetophenone.
Blau, L., et al. (2013). Synthesis of 3-nitroacetophenone. European Journal of Medicinal Chemistry, 67, 142-151. (Note: This link points to a general synthesis procedure, specific source for this exact protocol may vary). [Link]
A method of synthesizing o-nitroacetophenone compound.
Synthesis of the photolabile ortho-protecting group 3 and a bromo-substituted photo-caged 2. ResearchGate. [Link]
Rybak, P., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences, 24(23), 16909. [Link]
Kistemaker, J. C. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(20), 7190-7209. [Link]
Yang, Y., et al. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3). [Link]
The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Inc. [Link]
Ghafoor, A., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 12(5), 853-859. [Link]
Ghafoor, A., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 12(5), 853-9. [Link]
Fournier, L., et al. (2003). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 9(1), 155-165. [Link]
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
spectroscopic data comparison of fluoro-methoxy-nitrophenyl isomers
Executive Summary Objective: To provide a technical framework for the unambiguous structural identification of fluoro-methoxy-nitrophenyl regioisomers. Context: In medicinal chemistry, particularly during nucleophilic ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a technical framework for the unambiguous structural identification of fluoro-methoxy-nitrophenyl regioisomers.
Context: In medicinal chemistry, particularly during nucleophilic aromatic substitution (
) or nitration campaigns, researchers frequently encounter mixtures of trisubstituted benzene isomers.[1] Distinguishing between isomers such as 4-fluoro-2-methoxy-1-nitrobenzene and 2-fluoro-4-methoxy-1-nitrobenzene is critical, as misidentification can lead to erroneous Structure-Activity Relationship (SAR) data.
Methodology: This guide utilizes comparative Nuclear Magnetic Resonance (H, C, F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to establish a self-validating identification protocol.
Structural Landscape & Isomer Definition
The three substituents (Fluorine, Methoxy, Nitro) exert distinct electronic effects that govern the spectroscopic signature.[1]
Differentiation: Isomer A often shows a split or broadened nitro band due to steric crowding between the ortho-methoxy and nitro groups (the "ortho effect"), causing a twist in the nitro group out of planarity.[1]
Experimental Protocol: Characterization Workflow
This protocol details the synthesis and purification of Isomer A (4-fluoro-2-methoxy-1-nitrobenzene) via nitration, a common route where regio-selectivity issues arise.
Eluent: Hexane:Ethyl Acetate (90:10).[1] Isomer A typically elutes after Isomer C due to higher polarity from the effective dipole moment of the ortho-nitro/methoxy alignment.[1]
Validation: Collect fractions. Spot TLC (visualize with UV).[1]
peak: In Isomer A, the carbon bearing the nitro group is para to the fluorine.[1] It should show a small coupling ( Hz).[1] In Isomer B, the nitro-bearing carbon is ortho to fluorine ( Hz).[1] This large coupling difference is definitive.
Visualizations
Diagram 1: Isomer Identification Decision Tree
This logic flow allows rapid identification based on
Proper disposal of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone requires strict adherence to protocols governing halogenated nitro-aromatics .[1] As a Senior Application Scientist, I have structured this guide to priorit...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone requires strict adherence to protocols governing halogenated nitro-aromatics .[1] As a Senior Application Scientist, I have structured this guide to prioritize the stability of the nitro group during handling and the management of hydrofluoric acid (HF) emissions during final destruction.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
Parameter
Technical Specification
Chemical Name
1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
CAS Number
175711-80-5
Molecular Formula
C₉H₈FNO₄
Molecular Weight
213.16 g/mol
Waste Classification
Halogenated Organic / Nitro-Aromatic
Key Hazards
H302 (Harmful if swallowed), H315/H319 (Irritant), Combustible
Critical Safety Insight: The presence of the nitro group (-NO₂) on the aromatic ring introduces a potential for energetic decomposition if the material is subjected to excessive heat or shock, particularly when dry.[1] The fluorine atom mandates that this waste be incinerated in a facility equipped with wet scrubbers to capture Hydrofluoric Acid (HF) gas.
Pre-Disposal Assessment & Segregation
Proper segregation is the single most effective safety control in chemical waste management.[1] You must prevent the mixing of this compound with incompatible waste streams.
Segregation Rules
Strict Isolation from Oxidizers: Never dispose of this compound in containers holding strong oxidizers (e.g., Perchloric acid, Nitric acid). The nitro group can act as a sensitizer.[1]
Halogenated Stream Designation: Due to the fluorine content, this material must be classified as Halogenated Waste .[1]
Reasoning: Disposing of fluorinated compounds in non-halogenated solvent streams can damage standard incinerators due to HF formation, leading to regulatory fines and equipment failure.
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with high-density polyethylene (HDPE) or glass containers.[1]
Decision Matrix: Waste Stream Selection
The following workflow illustrates the logical path for categorizing this specific waste.
Figure 1: Waste segregation logic ensuring fluorine-containing byproducts are routed to appropriate scrubbed incineration facilities.
Packaging & Labeling Protocols
Step 1: Container Selection
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] HDPE is resistant to nitro-aromatics and prevents breakage during transport.[1]
Liquid Waste: Use an HDPE jerrycan or a coated glass amber bottle.
Venting:[1][2] If there is any risk of ongoing reaction or decomposition, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.
Step 2: Labeling (RCRA/GHS Compliance)
Your waste label must be explicit to protect downstream handlers.[1]
This neutralizes the corrosive HF gas before release.[1]
Prohibited Methods:
NO Drain Disposal: Illegal and dangerous.[1] Fluorinated organics persist in water and are toxic to aquatic life (H402).[1]
NO Open Burning: Releases toxic HF gas and NOₓ fumes.[1]
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory, follow this immediate containment workflow.
Figure 2: Immediate response protocol for solid or liquid spills.
Specific Cleanup Notes:
Avoid Organic Absorbents: Do not use sawdust or paper towels if the material is concentrated, as nitro compounds can react with cellulose to increase flammability. Use Vermiculite or Diatomaceous Earth .[1]
Decontamination: Wash the spill area with a mild soap solution.[1] Do not use bleach (hypochlorite) as it may react unpredictably with the amine/nitro functionalities.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 175711-80-5. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Halogenated Solvents. Retrieved from [Link]
BuyersGuideChem. 1-(2-Fluoro-5-methoxy-4-nitro-phenyl)-ethanone Properties. Retrieved from [Link]